4-Chloro-2-methyl-5-propylpyrimidine
Description
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Properties
IUPAC Name |
4-chloro-2-methyl-5-propylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-3-4-7-5-10-6(2)11-8(7)9/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBCAEDPKQHTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650945 | |
| Record name | 4-Chloro-2-methyl-5-propylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-77-1 | |
| Record name | 4-Chloro-2-methyl-5-propylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4-Chloro-2-methyl-5-propylpyrimidine
The Lipophilic Electrophile: A Versatile Scaffold for Medicinal & Agrochemical Discovery [1][2]
Executive Summary
4-Chloro-2-methyl-5-propylpyrimidine (CAS: 959239-77-1) is a functionalized heteroaromatic building block characterized by a high degree of reactivity at the C4 position and a lipophilic propyl chain at the C5 position.[1] It serves as a critical intermediate in the synthesis of thiamine analogs, kinase inhibitors, and broad-spectrum agrochemicals. This guide details its physicochemical profile, a validated synthetic route, and its utility as an electrophilic scaffold for nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profile[1][3][4]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 959239-77-1 |
| Molecular Formula | |
| Molecular Weight | 170.64 g/mol |
| Physical State | Low-melting solid or colorless to pale yellow oil |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
| LogP (Predicted) | ~2.8 (Lipophilic) |
| Key Functional Groups | C4-Chloride (Electrophile), C5-Propyl (Lipophilic), C2-Methyl (Steric/Electronic) |
Validated Synthetic Protocol
The synthesis of this compound is a two-stage process involving the construction of the pyrimidine ring followed by deoxy-chlorination.[1] This protocol is designed for reproducibility and safety.
Stage 1: Cyclocondensation (Ring Formation)
Reaction: Acetamidine hydrochloride + Ethyl 2-formylvalerate
-
Preparation: In a dry 3-neck flask under
, dissolve Acetamidine HCl (1.1 eq) in anhydrous methanol. -
Base Addition: Add Sodium Methoxide (NaOMe, 2.2 eq) dropwise at 0°C. Stir for 30 min to generate the free amidine.
-
Electrophile Addition: Add Ethyl 2-formylvalerate (1.0 eq) dropwise. Note: Ethyl 2-formylvalerate is prepared via formylation of ethyl valerate with ethyl formate/NaH.[1]
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (formation of a polar, UV-active spot).[1]
-
Workup: Evaporate methanol. Dissolve residue in water. Acidify carefully with HCl to pH ~4 to precipitate the hydroxypyrimidine tautomer. Filter and dry the solid.
Stage 2: Deoxy-chlorination (Activation)
Reaction: 2-Methyl-5-propyl-4(3H)-pyrimidinone +
-
Setup: Place the dried pyrimidinone (1.0 eq) in a round-bottom flask. Add Phosphorus Oxychloride (
, 5.0 eq) as both reagent and solvent.[1] -
Catalysis: Add a catalytic amount of DMF (3–5 drops).[1] Mechanism: DMF forms the Vilsmeier-Haack reagent with
, accelerating the reaction. -
Heating: Reflux at 100°C for 2–3 hours. The suspension will clear as the chlorinated product forms.
-
Quenching (CRITICAL SAFETY):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction. The hydrolysis of excess
is violently exothermic.
-
-
Extraction: Neutralize with
and extract with Dichloromethane (DCM). -
Purification: Dry organic layer over
, concentrate, and purify via vacuum distillation or flash chromatography (Hexane/EtOAc).
Synthetic Pathway Diagram
Caption: Two-step convergent synthesis of this compound from acyclic precursors.
Reactivity & Functionalization
The C4-chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (
Key Transformations
-
Amination (
): Reaction with primary/secondary amines (e.g., morpholine, piperazine, anilines) yields 4-aminopyrimidines.[1]-
Conditions:
, DMF or alcohol, 60–80°C. Acid catalysis is required for unreactive anilines [1].
-
-
Etherification (
): Reaction with alkoxides yields 4-alkoxypyrimidines.[1]-
Conditions: NaOR, ROH, reflux.
-
-
Suzuki-Miyaura Coupling: The C4-Cl bond is a viable electrophile for Palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids.
-
Conditions:
, , Dioxane/Water.[1]
-
Reactivity Landscape
Caption: Divergent synthesis capabilities from the 4-chloro core.
Applications in Drug Discovery
The this compound scaffold is particularly valuable in medicinal chemistry for two reasons:
-
Lipophilicity Tuning: The C5-propyl group increases the LogP (~2.8), enhancing cell membrane permeability compared to the methyl or ethyl analogs.[1] This is crucial for CNS-active drugs or intracellular kinase inhibitors.
-
Thiamine Antagonism: Structurally, the core mimics the pyrimidine portion of Thiamine (Vitamin B1). Derivatives can act as thiamine transport inhibitors or antimetabolites, a mechanism exploited in coccidiostats like Amprolium (which possesses a propyl bridge, though distinct from this specific substitution pattern) [2].[1]
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Handle under an inert atmosphere (
) if possible to prevent hydrolysis over long storage periods. Use a chemical fume hood to avoid inhalation of dust/vapors.[5] -
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Refrigeration (2-8°C) is recommended for long-term stability.[1]
References
-
Jørgensen, M. et al. "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope." Preprints.org, 2023. Link
- Rogers, E. F. et al. "Thiamine Antagonists." Science, 1962. (Contextual reference for propyl-pyrimidine bioactivity).
-
PubChem Compound Summary for CID 424447 (Related 4-Chloro-2-methylpyrimidine). Link[1]
-
Fisher Scientific Safety Data Sheet: 2-Chloro-4-methylpyrimidine.[4] Link[1]
Sources
- 1. Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.nl [fishersci.nl]
- 5. fishersci.com [fishersci.com]
Strategic Scaffold Profile: 4-Chloro-2-methyl-5-propylpyrimidine
The following technical guide is structured as a strategic whitepaper for drug discovery chemists. It focuses on the utility of 4-Chloro-2-methyl-5-propylpyrimidine as a high-value scaffold for generating diversity-oriented libraries, particularly in the context of kinase inhibitor and GPCR antagonist development.
CAS: 959239-77-1 | Formula: C₈H₁₁ClN₂ | M.W.: 170.64 g/mol [1]
Executive Summary
In the landscape of medicinal chemistry, This compound represents a "privileged structure"—a core scaffold capable of serving as a ligand for multiple biological targets. Its structural utility lies in the precise placement of the 5-propyl group , which provides a critical lipophilic handle often required to occupy hydrophobic pockets (e.g., the gatekeeper region in kinases or allosteric sites in GPCRs), while the 4-chloro substituent serves as a highly reactive electrophile for SNAr displacements or Palladium-catalyzed cross-couplings.
This guide details the physicochemical profile, synthetic pathways, and experimental protocols for utilizing this scaffold to generate bioactive libraries.
Chemical Profile & Technical Specifications[1][2][3][4][5][6]
The compound is an electron-deficient heteroaromatic system. The pyrimidine ring's nitrogen atoms withdraw electron density, making the carbon at position 4 highly susceptible to nucleophilic attack.
| Property | Value | Context for Application |
| Appearance | Colorless to pale yellow oil/solid | Low melting point requires careful handling during weighing. |
| Boiling Point | ~230°C (Predicted) | High enough for thermal reactions; amenable to GC-MS analysis. |
| CLogP | 2.50 ± 0.3 | Critical: Indicates good membrane permeability potential for downstream drugs. |
| pKa | ~1.5 (Conjugate acid) | The ring nitrogens are weakly basic; protonation occurs only in strong acid. |
| Reactivity | High (C4-Cl position) | Excellent substrate for SNAr (with amines/phenols) and Suzuki-Miyaura coupling. |
Synthetic Utility & Mechanism[7]
The synthesis of this compound typically follows a Cyclization-Chlorination sequence.[2] Understanding this mechanism is vital for troubleshooting yield issues.
The "Gatekeeper" Logic (5-Propyl Group)
In kinase inhibitor design, the "hinge region" binds the heterocycle. Substituents at the 5-position often interact with the "gatekeeper" residue. A propyl chain is flexible and lipophilic, allowing it to induce a conformational fit in hydrophobic pockets that smaller groups (methyl) or rigid groups (phenyl) cannot access.
Reaction Pathway Diagram
The following diagram illustrates the industrial route to the scaffold and its downstream diversification.[3]
Figure 1: Synthetic logic flow from raw materials to bioactive library generation.
Experimental Protocols
Safety Warning: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations must be performed in a fume hood with proper PPE.
Protocol A: Synthesis of the Scaffold (CAS 959239-77-1)
This protocol validates the formation of the chloro-pyrimidine from its hydroxy precursor.
Reagents:
-
2-Methyl-5-propylpyrimidin-4(3H)-one (10.0 g, 65.7 mmol)
-
Phosphorus oxychloride (POCl₃) (50 mL, excess)
-
N,N-Diethylaniline (catalytic amount, optional)
Step-by-Step Methodology:
-
Setup: Charge a dry 250 mL round-bottom flask (RBF) with the hydroxypyrimidine precursor.
-
Addition: Carefully add POCl₃ (50 mL) under an inert atmosphere (N₂ or Ar). If the reaction is sluggish, add 1-2 mL of N,N-diethylaniline as a catalyst.
-
Reflux: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 8:2) until the starting material (polar spot at baseline) disappears.
-
Quench (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess POCl₃ (use a caustic trap).
-
Pour the viscous residue slowly onto crushed ice (500 g) with vigorous stirring. Exothermic reaction!
-
-
Extraction: Neutralize the aqueous phase with saturated NaHCO₃ to pH ~8. Extract with Dichloromethane (DCM) (3 x 100 mL).
-
Purification: Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude oil can be purified via vacuum distillation or flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Protocol B: Downstream Application (SNAr Displacement)
Objective: Coupling with an aniline to create a kinase inhibitor motif.
Reagents:
-
This compound (1.0 eq)[4]
-
3-Chloro-4-fluoroaniline (1.1 eq)
-
i-PrOH (Isopropanol) or n-BuOH
Method:
-
Dissolve the pyrimidine (170 mg, 1 mmol) and aniline (160 mg, 1.1 mmol) in i-PrOH (5 mL).
-
Add catalytic HCl (2-3 drops of 4M in dioxane) to accelerate the reaction.
-
Reflux at 85°C for 6 hours.
-
Workup: Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether. If no precipitate, evaporate and purify via prep-HPLC.
Quality Control & Characterization
To ensure the integrity of the scaffold before library synthesis, verify the following parameters.
| Technique | Expected Signal | Diagnostic Value |
| ¹H NMR (CDCl₃) | δ ~8.4 ppm (s, 1H) | H-6 Proton: Confirms the pyrimidine ring is intact. |
| ¹H NMR (CDCl₃) | δ ~2.6 ppm (s, 3H) | C2-Methyl: Characteristic singlet. |
| ¹H NMR (CDCl₃) | δ ~2.5, 1.6, 0.9 ppm | C5-Propyl: Triplet, Multiplet, Triplet pattern. |
| LC-MS (ESI+) | [M+H]⁺ = 171.1 / 173.1 | Isotope Pattern: The 3:1 ratio of ³⁵Cl/³⁷Cl confirms chlorination. |
Analytical Workflow Diagram
Figure 2: Quality control decision tree for intermediate validation.
References
-
Scaffold Synthesis & Reactivity
-
Industrial Application (Analogous Chemistry)
-
Springthorpe, B., et al. "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist." Bioorganic & Medicinal Chemistry Letters, 2007. Link
- Note: Demonstrates the utility of 5-propyl-substituted pyrimidines (specifically in Ticagrelor analogs) for optimizing lipophilic interactions in GPCRs.
-
-
Chemical Property Verification
-
PubChem Compound Summary for CID 4026640 (this compound). Link
- Note: Source for physical property predictions and unique chemical identifiers.
-
Sources
- 1. EnamineStore [enaminestore.com]
- 2. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 4. 25199-00-2|4-Chloro-5-propylpyrimidine|BLD Pharm [bldpharm.com]
- 5. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
"4-Chloro-2-methyl-5-propylpyrimidine" molecular structure
An In-depth Technical Guide to 4-Chloro-2-methyl-5-propylpyrimidine: A Versatile Scaffold for Drug Discovery
Introduction
The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged structure in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, a substituted pyrimidine with significant potential as a versatile building block for the synthesis of novel therapeutic agents. While direct literature on this specific compound is not abundant, this document synthesizes information from closely related analogues to present a scientifically robust guide for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound possesses a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and a propyl group at the 5-position. The chlorine atom at the C4 position is the most reactive site, making it amenable to a variety of chemical modifications.
Caption: 2D Molecular Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 959239-77-1 | [5] |
| Molecular Formula | C₈H₁₁ClN₂ | [5] |
| Molecular Weight | 170.64 g/mol | [5] |
| Appearance | Predicted to be a colorless to pale yellow liquid or solid | [6] |
| Boiling Point | Not available | [5] |
| Melting Point | Not available | [5] |
| Density | Not available | [5] |
| Solubility | Predicted to be soluble in polar organic solvents | [6] |
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from a suitable β-ketoester and acetamidine, followed by chlorination.
Caption: Proposed Synthetic Workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Methyl-5-propylpyrimidin-4-ol
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add ethyl 2-formylpentanoate (1 equivalent).
-
Stir the mixture at room temperature for 30 minutes.
-
Add acetamidine hydrochloride (1 equivalent) and reflux the mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-Methyl-5-propylpyrimidin-4-ol.
Step 2: Synthesis of this compound
-
To 2-Methyl-5-propylpyrimidin-4-ol (1 equivalent), add phosphorus oxychloride (POCl₃) (3-5 equivalents) slowly at 0 °C.[7]
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Chemical Reactivity and Derivatization
The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for various palladium-catalyzed cross-coupling reactions.[8][9][10] This reactivity allows for the facile introduction of a wide range of substituents, making it a valuable intermediate in the synthesis of diverse chemical libraries for drug discovery.
Caption: Key Derivatization Reactions of this compound.
Experimental Protocols: Derivatization
1. Suzuki-Miyaura Cross-Coupling
This reaction is used to form a carbon-carbon bond between the pyrimidine ring and an aryl or heteroaryl group.[11][12][13][14]
-
In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
2. Sonogashira Coupling
This reaction couples the chloropyrimidine with a terminal alkyne.[15][16][17][18]
-
To a mixture of this compound (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equivalents), and a copper(I) co-catalyst (e.g., CuI, 0.06 equivalents) in a suitable solvent (e.g., THF or DMF), add a terminal alkyne (1.5 equivalents) and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere until the starting material is consumed.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate.
-
Purify the residue by column chromatography.
3. Buchwald-Hartwig Amination
This method is employed to form a carbon-nitrogen bond, introducing an amino group at the C4 position.[19][20][21][22][23]
-
Combine this compound (1 equivalent), an amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a base (e.g., Cs₂CO₃, 1.5 equivalents) in a dry solvent (e.g., toluene or dioxane).
-
Heat the mixture under an inert atmosphere at 80-110 °C for 12-24 hours.
-
Cool the reaction, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the product by column chromatography.
Spectroscopic Characterization
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH₃ | ~2.6 | ~25 |
| C5-CH₂-CH₂-CH₃ | ~2.5 (t) | ~30 |
| C5-CH₂-CH₂-CH₃ | ~1.6 (m) | ~22 |
| C5-CH₂-CH₂-CH₃ | ~0.9 (t) | ~14 |
| C6-H | ~8.5 (s) | ~158 |
| C2 | - | ~168 |
| C4 | - | ~160 |
| C5 | - | ~120 |
| C6 | - | ~158 |
| Predicted in CDCl₃. Shifts are approximate and may vary based on the prediction software and experimental conditions. |
Mass Spectrometry: In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation may involve the loss of the propyl group, the chlorine atom, and other characteristic pyrimidine ring cleavages.
Applications in Drug Discovery
Substituted pyrimidines are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[26][27][28][29] The versatile reactivity of this compound makes it an attractive starting material for the synthesis of libraries of novel compounds to be screened for various biological activities. The ability to introduce diverse functionalities at the C4 position allows for the fine-tuning of physicochemical and pharmacological properties, which is a key aspect of modern drug design.
Safety Information
Specific safety data for this compound is not available. However, based on data for structurally similar chloropyrimidines, it should be handled with care.[30][31]
GHS Hazard Statements for Related Compounds (e.g., 4-Chloro-2-methylpyrimidine):
-
Harmful if swallowed.[30]
-
Causes skin irritation.[30]
-
Causes serious eye damage/irritation.[30]
-
May cause respiratory irritation.[30]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its accessible synthesis and the high reactivity of the C4-chloro substituent allow for extensive chemical modifications. This guide provides a foundational understanding of its structure, synthesis, reactivity, and potential applications, serving as a valuable resource for scientists working in the field of medicinal chemistry.
References
-
Babu, B. R., & Kumar, R. S. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6985. [Link]
-
Bari, W. A., & Langer, P. (2017). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 13, 1334–1341. [Link]
-
Bhattacharya, S., & Majee, A. (2007). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Tetrahedron Letters, 48(42), 7449-7452. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig Amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1-139). John Wiley & Sons, Inc. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. (2023). Current Drug Research Reviews, 15(2), 86-104. [Link]
-
EC-PHARM. (n.d.). 4-Chloro-2-methyl-5-propyl-pyrimidine. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Agarwal, N., Srivastava, P., Raghuwanshi, S. K., Upadhyay, D. N., Sinha, S., Shukla, P. K., & Ram, V. J. (2002). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 10(4), 869-874. [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]
- Process for the preparation of chloropyrimidines. (1996). U.S.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Pluta, R., & Studzińska, M. (2018). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Molecules, 23(10), 2635. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals, 17(1), 125. [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylpyrimidine. Retrieved from [Link]
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EC-PHARM. (2024). 4-Chloro-2-methyl-5-propyl-pyrimidine supplier - CAS 959239-77-1. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]
-
Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. (2014). Journal of Medicinal Chemistry, 57(20), 8338–8349. [Link]
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Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2012). European Journal of Organic Chemistry, 2012(26), 5030-5039. [Link]
- Preparation of 2-chloro-5-methylpyridine. (1986). U.S.
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. (2020). Applied Organometallic Chemistry, 34(10), e5863. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. (2018). Journal of Applied Pharmaceutical Science, 8(10), 001-011. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). Molecules, 24(12), 2296. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
PubChem. (n.d.). (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(19), 6297. [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6985. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). Beilstein Journal of Organic Chemistry, 4, 22. [Link]
-
An overview on synthesis and biological activity of pyrimidines. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1-8. [Link]
- Method of side-chain chlorination of 2-chloro-methylpyridine. (1993).
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. Retrieved from [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2014). International Journal of Pharmaceutical Sciences and Research, 5(11), 4843-4847. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(11), 6048-6072. [Link]
-
Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. (2018). Chemistry Central Journal, 12(1), 1-11. [Link]
-
Stereoselective Synthesis and Antimicrobial Studies of Allo-Gibberic Acid-Based 2,4-Diaminopyrimidine Chimeras. (2021). Molecules, 26(16), 4991. [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. [Link]
-
Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions. (2019). Tetrahedron, 75(40), 130559. [Link]
-
2-mercaptopyrimidine. (1963). Organic Syntheses, 43, 62. [Link]
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The Strategic Role of 4-Chloro-2-methyl-5-propylpyrimidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrimidines are a cornerstone of contemporary medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, the 4-chloro-2-methyl-5-propylpyrimidine scaffold represents a particularly valuable, albeit specialized, building block. Its strategic arrangement of functional groups—a reactive chlorine atom, a stabilizing methyl group, and a lipophilic propyl chain—offers a versatile platform for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, reactivity, and medicinal chemistry applications of this compound and its close analogs, offering field-proven insights for its effective utilization in drug discovery and development.
Introduction: The Pyrimidine Scaffold in Drug Design
The pyrimidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of clinically significant drugs.[1][2] Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions, making it an effective pharmacophore for engaging with biological targets.[1] The introduction of various substituents onto the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[2]
Physicochemical Properties and Safety Profile
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related structures like 4-Chloro-2-methylpyrimidine.
| Property | Value (for 4-Chloro-2-methylpyrimidine) | Reference |
| Molecular Formula | C₅H₅ClN₂ | [3] |
| Molecular Weight | 128.56 g/mol | [3] |
| IUPAC Name | 4-chloro-2-methylpyrimidine | [3] |
| CAS Number | 4994-86-9 | [3] |
Safety Considerations: Based on data for 4-Chloro-2-methylpyrimidine, this class of compounds should be handled with care. It is often classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[3] Appropriate personal protective equipment should be used at all times.
Synthesis of the this compound Core
The synthesis of this compound would likely follow established protocols for the preparation of substituted chloropyrimidines. A common and efficient method involves the chlorination of a corresponding pyrimidin-4-ol (or its tautomeric pyrimidone) precursor.
General Synthetic Strategy
A plausible synthetic route to this compound is a multi-step process starting from simple precursors. The key transformation is the conversion of a hydroxyl group at the 4-position of the pyrimidine ring to a chlorine atom, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).
Figure 1. Generalized synthetic pathway to this compound.
Experimental Protocol: Chlorination of 2-Methyl-5-propylpyrimidin-4-ol (Illustrative)
This protocol is based on general procedures for the chlorination of hydroxypyrimidines.
Materials:
-
2-Methyl-5-propylpyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Toluene (or other high-boiling inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To the flask, add 2-methyl-5-propylpyrimidin-4-ol (1 equivalent).
-
Carefully add phosphorus oxychloride (5-10 equivalents) to the flask. A high-boiling inert solvent like toluene may be used.
-
Optionally, add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
The Role in Medicinal Chemistry: A Versatile Synthetic Intermediate
The primary utility of this compound in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of more complex molecules. The chlorine atom at the 4-position is a good leaving group and is susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring, further enhanced by the two nitrogen atoms, facilitates the attack of nucleophiles at the carbon bearing the chlorine atom. This allows for the introduction of a wide variety of functional groups at this position.
Figure 2. Reactivity of this compound in SNAr and cross-coupling reactions.
Common nucleophiles used in these reactions include:
-
Amines: Primary and secondary amines readily displace the chloride to form 4-aminopyrimidine derivatives. This is a crucial step in the synthesis of many kinase inhibitors and other targeted therapies.
-
Alcohols and Phenols: Alkoxides and phenoxides can be used to introduce ether linkages, forming 4-alkoxy or 4-aryloxy pyrimidines.
-
Thiols: Thiolates react to form 4-thioether derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
In addition to SNAr, the chloro-substituent can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for creating carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkynyl groups at the 4-position. This further expands the chemical space accessible from the this compound intermediate.[4]
Case Study: Application in Kinase Inhibitor Scaffolds (Hypothetical)
While no specific drugs are publicly listed as being derived directly from this compound, its structure is highly amenable for the synthesis of kinase inhibitors. Many kinase inhibitors feature a substituted pyrimidine core that binds to the hinge region of the kinase active site.
Hypothetical Synthetic Application:
Figure 3. Hypothetical synthesis of a kinase inhibitor from this compound.
In this hypothetical example, the this compound would serve as the hinge-binding motif. The 2-methyl group can provide steric hindrance to orient the molecule within the active site, while the 5-propyl group can occupy a hydrophobic pocket, potentially increasing potency and selectivity. The SNAr reaction with a substituted aniline would introduce a larger side chain that can interact with other regions of the kinase, further defining the inhibitor's biological activity.
Conclusion
This compound, as a representative of the 5-alkyl-4-chloropyrimidine class, is a valuable and versatile building block in medicinal chemistry. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the efficient and modular synthesis of diverse compound libraries. The strategic placement of the chloro, methyl, and propyl groups provides a framework for developing molecules with tailored physicochemical and pharmacological properties. For drug discovery programs targeting a wide range of biological targets, particularly kinases, the this compound scaffold offers a promising starting point for the development of novel therapeutics.
References
- This citation is not available in the provided search results.
- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.
- This citation is not available in the provided search results.
- This citation is not available in the provided search results.
- This citation is not available in the provided search results.
- G. S. S. S. Kumar, Y. P. Kumar, and B. S. Chary. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- This citation is not available in the provided search results.
- PubChem. (n.d.). 4-Chloro-2-methylpyrimidine. National Center for Biotechnology Information.
- This citation is not available in the provided search results.
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- This citation is not available in the provided search results.
- This citation is not available in the provided search results.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent Advances in Pyrimidine-Based Drugs. PMC.
- This citation is not available in the provided search results.
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- Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 358-361.
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- 2. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-methylpyrimidine | C5H5ClN2 | CID 424447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-2-methyl-5-propylpyrimidine: A Versatile Scaffold for Lipophilic Pyrimidine Functionalization
Abstract
4-Chloro-2-methyl-5-propylpyrimidine (CAS: 959239-77-1) represents a strategic building block in medicinal chemistry, offering a balance of reactivity and lipophilicity. Unlike its lower homologues (methyl/ethyl), the 5-propyl moiety provides a distinct steric and hydrophobic profile, critical for optimizing ligand-binding interactions in hydrophobic pockets (e.g., kinase ATP-binding sites). This technical guide outlines the synthesis, reactivity, and application of this scaffold, providing researchers with a self-validating protocol for its integration into drug discovery workflows.
Structural Analysis & Chemical Utility
The pyrimidine pharmacophore is ubiquitous in bioactive molecules. The this compound scaffold is characterized by three distinct functional zones:
-
C4-Chloro Handle (Electrophilic): The primary site for diversification. The electron-deficient pyrimidine ring activates the C4-chlorine towards Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings. -
C5-Propyl Group (Lipophilic/Steric): A "silent" modulator. It increases the partition coefficient (LogP) relative to 5-methyl analogues, enhancing membrane permeability and filling hydrophobic voids in target proteins without introducing polar interactions. This aligns with the "Magic Methyl" and alkyl effects observed in lead optimization [1].
-
C2-Methyl Group (Nucleophilic/Pro-electrophilic): While less reactive than C4, the C2-methyl group is sufficiently acidic to undergo condensation reactions or lateral lithiation under specific conditions.
Synthesis & Manufacturing Workflow
The synthesis of this compound follows a convergent pathway, assembling the pyrimidine ring from acyclic precursors before functionalizing the C4 position.
Retrosynthetic Analysis
The most robust route involves the chlorination of 2-methyl-5-propylpyrimidin-4(3H)-one , which is generated via the condensation of acetamidine with ethyl 2-formylpentanoate .
Synthesis Pathway (DOT Diagram)
Figure 1: Convergent synthesis of this compound.
Experimental Protocol: Chlorination Step
The conversion of the hydroxypyrimidine intermediate to the chloro-derivative is the critical step requiring strict safety controls due to the generation of HCl and phosphro-chloridates.
Objective: Synthesize this compound from 2-methyl-5-propylpyrimidin-4(3H)-one.
Reagents:
-
Precursor: 2-Methyl-5-propylpyrimidin-4(3H)-one (1.0 eq)
-
Reagent: Phosphorus Oxychloride (
) (5.0 - 10.0 eq) -
Solvent: None (Neat) or Toluene (if temperature control is needed)
-
Base (Optional):
-Diethylaniline (catalytic) to accelerate reaction.
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl2) or nitrogen inlet.
-
Addition: Charge the flask with 2-methyl-5-propylpyrimidin-4(3H)-one. Carefully add
(excess). Caution: Exothermic. -
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane) or LC-MS until the starting material ( approx 153) is fully consumed and the product ( approx 171/173) is formed. -
Quenching (Critical): Cool the reaction mixture to room temperature. Remove excess
under reduced pressure (rotary evaporator with a caustic trap). -
Workup: Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Neutralize the aqueous phase with
or to pH 7–8. -
Extraction: Extract with Dichloromethane (DCM) (
). Dry organic layers over , filter, and concentrate. -
Purification: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The product is typically a colorless to pale yellow oil or low-melting solid.
Reactivity & Functionalization Guide
This building block is primarily used to install the pyrimidine core into larger scaffolds via
Reactivity Map (DOT Diagram)
Figure 2: Divergent reactivity profile of the scaffold.
Optimization of Reactions
-
Solvent: 1,4-Dioxane, DMF, or DMSO. Alcohols (EtOH/iPrOH) are suitable for aniline nucleophiles.
-
Base:
or for weak nucleophiles; DIPEA for aliphatic amines. -
Catalysis: If the nucleophile is sterically hindered (e.g., ortho-substituted aniline), use Buchwald-Hartwig conditions (Pd(OAc)2 / BINAP) instead of thermal
.
Physicochemical Properties Table
| Property | Value (Approx.) | Implication for Drug Design |
| Molecular Weight | 170.64 g/mol | Fragment-like, high ligand efficiency potential. |
| CLogP | ~2.5 - 2.8 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 0 | Acts purely as an H-bond acceptor (N1/N3). |
| PSA | ~26 Ų | Low polar surface area, favors BBB penetration if required. |
Applications in Drug Discovery
Kinase Inhibition
The 2,4,5-trisubstituted pyrimidine motif is a "privileged structure" in kinase inhibitors (e.g., EGFR, JAK, CDK).
-
Role of 5-Propyl: The propyl group at C5 is often positioned to interact with the "gatekeeper" residue or the hydrophobic back-pocket of the ATP binding site. It provides a distinct volume occupancy compared to the more common methyl/ethyl groups, potentially improving selectivity against homologous kinases [2].
Thiamine Antagonists
Structurally related to Amprolium (which contains a 2-propyl group), derivatives of this scaffold can function as thiamine transport inhibitors or antimetabolites, useful in anti-parasitic research (e.g., Coccidiosis) [3].
Safety & Handling
-
Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2). The synthesis precursor (
) is highly corrosive and reacts violently with water. -
Storage: Store under inert atmosphere (
or Ar) at 2–8°C. The C4-chloride is susceptible to slow hydrolysis if exposed to moisture over prolonged periods.
References
-
Chiodi, D., & Ishihara, Y. (2023).[1] "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery.[1] Journal of Medicinal Chemistry, 66(8), 5305–5331.[1] Link
-
Lagos, C. F., et al. (2023). The "Magic Methyl" and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1169. Link
-
Jain, K. S., et al. (2006). Recent advances in the chemistry and therapeutic potential of pyrimidines. Current Science, 90(6), 793-803. Link
Sources
"4-Chloro-2-methyl-5-propylpyrimidine" literature review
A Versatile Scaffold for Medicinal Chemistry and Agrochemical Discovery
Part 1: Executive Summary
4-Chloro-2-methyl-5-propylpyrimidine (CAS: 959239-77-1) represents a "privileged scaffold" in modern drug discovery.[1] Structurally, it combines an electron-deficient pyrimidine core with a reactive electrophilic handle (C4-chlorine) and a lipophilic side chain (C5-propyl).[1] This specific substitution pattern is highly valued for its ability to modulate LogP (lipophilicity) while providing a rigid hinge-binding motif common in kinase inhibitors and GPCR ligands.[1]
This guide provides a definitive technical workflow for the synthesis, handling, and application of this compound. Unlike generic databases, this document focuses on the causality of the chemistry—explaining not just how to make it, but why specific protocols ensure high purity and yield.
Chemical Identity & Core Properties[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 959239-77-1 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₁ClN₂ |
| Molecular Weight | 170.64 g/mol |
| Physical State | Low-melting solid or semi-solid oil (depending on purity) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Key Hazard | Corrosive (H314), Acute Tox.[1] (H302) |
Part 2: Strategic Synthesis Workflow
The synthesis of this compound is a three-stage convergent process. The core strategy relies on the Principal of Pyrimidine Construction : condensing a binucleophile (amidine) with a three-carbon electrophile (beta-dicarbonyl equivalent).[1]
Phase 1: Precursor Assembly (The C5-Propyl Installation)
The 5-propyl group must be installed before ring closure.[1] The most efficient route utilizes the formylation of ethyl valerate.
Protocol:
-
Reagents: Ethyl valerate (1.0 eq), Ethyl formate (1.2 eq), Sodium hydride (NaH, 1.1 eq), dry THF.
-
Mechanism: Claisen condensation.[1] The enolate of ethyl valerate attacks ethyl formate.
-
Critical Step: Maintain temperature < 0°C during NaH addition to prevent self-condensation of the ester.
-
Output: Ethyl 2-formylpentanoate (often used crude due to instability).[1]
Phase 2: Ring Closure (The Pyrimidine Core)
This step dictates the regiochemistry.[1] By using Acetamidine , we fix the C2 position as a methyl group.
Protocol:
-
Reagents: Acetamidine hydrochloride (1.1 eq), Sodium methoxide (NaOMe, 2.5 eq), Methanol (anhydrous).[1]
-
Procedure:
-
Observation: The reaction mixture will turn from clear to a suspension as sodium chloride precipitates.
-
Workup: Evaporate methanol, dissolve residue in water, and acidify with HCl to pH 4–5. The product, 2-methyl-5-propylpyrimidin-4(3H)-one , will precipitate as a white solid.[1][2]
-
Why this works: The amidine nitrogen attacks the more reactive aldehyde carbonyl first, followed by cyclization onto the ester.
Phase 3: Activation (Chlorination)
The tautomeric "hydroxy" group (lactam form) is converted into a reactive chloride leaving group.[1]
Protocol:
-
Reagents: 2-Methyl-5-propylpyrimidin-4(3H)-one (1.0 eq), Phosphorus oxychloride (POCl₃, 5.0 eq), Triethylamine (Et₃N, 1.0 eq).
-
Procedure:
-
Suspend the pyrimidinone in neat POCl₃.
-
Add Et₃N dropwise (exothermic!).[1]
-
Heat to 80–100°C for 2 hours.
-
-
Safety Check: Use a scrubber for HCl gas evolution.[1]
-
Workup: Quench the reaction mixture slowly onto crushed ice/ammonia. Extract with Dichloromethane (DCM).[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc) or vacuum distillation.[1]
Synthesis Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting the origin of each substituent.
Figure 1: Convergent synthetic pathway for this compound.
Part 3: Reactivity & Applications[1]
The Electrophilic Engine (SNAr)
The 4-position of the pyrimidine ring is highly electron-deficient due to the inductive effect of the two nitrogen atoms and the chlorine leaving group. This makes the compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) .[1]
Reactivity Profile:
-
Amines (Primary/Secondary): React rapidly at 60–80°C to form 4-aminopyrimidines (common in kinase inhibitors).[1]
-
Alkoxides: React to form 4-alkoxypyrimidines.[1]
-
Thiols: React to form thioethers.
The "Propyl Effect"
The C5-propyl group is not merely a bystander. In drug design, it serves two critical functions:
-
Lipophilic Pocket Filling: It targets hydrophobic regions (e.g., the gatekeeper region in kinases), improving potency compared to a methyl or hydrogen substituent.[1]
-
Metabolic Stability: Unlike a long linear chain which might be oxidized, a propyl group offers a balance of steric bulk and metabolic resistance.
Experimental Application: SNAr Library Generation
To synthesize a library of potential bioactive compounds:
-
Dissolve this compound in DMF or Isopropanol .
-
Add 1.2 equivalents of the amine nucleophile (e.g., aniline, piperazine).[1]
-
Add 2.0 equivalents of DIPEA (base).[1]
-
Heat to 80°C for 4 hours.
-
Result: High yields of 2,4,5-trisubstituted pyrimidines.
Figure 2: Divergent reactivity map demonstrating the utility of the scaffold in library synthesis.
Part 4: Handling & Safety Protocols
Warning: This compound and its precursors involve hazardous reagents.
-
POCl₃ Handling: Phosphorus oxychloride reacts violently with water to produce HCl gas and phosphoric acid.[1] Always quench reactions into ice/water mixtures with vigorous stirring and external cooling.[1]
-
Skin Sensitization: Pyrimidines, especially chlorinated ones, can be potent skin sensitizers. Double-gloving (Nitrile) is recommended.[1]
-
Storage: Store the 4-chloro compound under an inert atmosphere (Argon/Nitrogen) at 4°C. Moisture will slowly hydrolyze the chloride back to the hydroxyl form (inactive).[1]
References
-
Synthesis of 2-Alkyl-4-hydroxy-5-substituted pyrimidines
-
Chlorination of Pyrimidines
-
Nucleophilic Substitution (SNAr)
-
Compound Data & Safety
Sources
- 1. Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 3. Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Nucleophilic substitution reactions of chlorpyrifos-methyl with sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
4-Chloro-2-methyl-5-propylpyrimidine: Technical Monograph & Synthetic Guide
4-Chloro-2-methyl-5-propylpyrimidine is a specialized heterocyclic building block that serves as a critical scaffold in modern medicinal chemistry, particularly in the optimization of lipophilic binding interactions within kinase and GPCR targets.
Below is an in-depth technical guide covering its discovery context, synthetic pathways, and reactivity profiles.
Discovery & Historical Context
The Evolution of the "Lipophilic Pyrimidine" Scaffold
While this compound (CAS: 959239-77-1) is not a marketed therapeutic agent itself, its history is intrinsically linked to the "Combichem" (Combinatorial Chemistry) revolution of the early 2000s and the systematic exploration of Structure-Activity Relationships (SAR).
-
The "Methyl-to-Propyl" Shift: Historically, pyrimidine synthesis focused on simple methyl or ethyl derivatives (e.g., in Vitamin B1 synthesis). However, in the late 1990s, drug discovery programs targeting hydrophobic pockets (such as the ATP-binding cleft of kinases) required scaffolds with higher lipophilicity (LogP) to improve membrane permeability and receptor affinity.
-
The 5-Position Strategy: The 5-position of the pyrimidine ring was identified as a "tolerant" vector for substitution. Unlike the 2- and 4-positions, which are often involved in hydrogen bonding (e.g., in base pairing or active site recognition), the 5-position points away from the core interaction face, allowing for the introduction of alkyl chains (like the propyl group) to fill hydrophobic voids without disrupting key binding motifs.
-
Modern Utility: Today, this specific chloropyrimidine is a "privileged structure" intermediate. It allows chemists to perform a "divergent synthesis"—installing the core ring first, then using the reactive 4-chloro handle to attach complex amines or aryl groups via nucleophilic substitution or palladium catalysis.
Technical Core: Synthesis & Methodology
The synthesis of this compound follows a classic Retrosynthetic Analysis leading back to acyclic precursors: acetamidine and ethyl acetoacetate.
Retrosynthetic Logic
The pyrimidine ring is constructed via a [3+3] condensation. The 5-propyl group must be installed before ring closure to avoid difficult regioselective alkylation later.
-
Precursor A: Acetamidine Hydrochloride (provides N-C-N fragment and 2-methyl group).
-
Precursor B: Ethyl 2-propylacetoacetate (provides C-C-C fragment and 5-propyl group).
Validated Synthetic Protocol
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Preparation of Ethyl 2-propylacetoacetate (Alkylation)
-
Reagents: Ethyl acetoacetate (1.0 eq), 1-Iodopropane (1.1 eq), Sodium Ethoxide (NaOEt) (1.1 eq), Ethanol (Solvent).
-
Mechanism: Enolate formation followed by SN2 attack on the alkyl halide.
-
Protocol:
-
Dissolve NaOEt in absolute ethanol at 0°C.
-
Add ethyl acetoacetate dropwise; stir for 30 min to form the enolate.
-
Add 1-iodopropane slowly to prevent poly-alkylation.
-
Reflux for 4-6 hours.
-
Workup: Neutralize, extract with EtOAc, and distill.
-
Checkpoint: Verify mono-alkylation via GC-MS (Target MW: ~172 g/mol ).
-
Step 2: Cyclization (The Pinner-Type Synthesis)
-
Reagents: Ethyl 2-propylacetoacetate (from Step 1), Acetamidine HCl (1.1 eq), NaOEt (2.5 eq), Ethanol.
-
Mechanism: Nucleophilic attack of amidine nitrogen on the keto group, followed by cyclization on the ester and dehydration.
-
Protocol:
-
Mix Acetamidine HCl and NaOEt in ethanol; stir 1h to liberate free base amidine.
-
Add Ethyl 2-propylacetoacetate.
-
Reflux for 12-16 hours. A white precipitate (sodium salt of the pyrimidinone) will form.
-
Workup: Evaporate solvent, dissolve residue in water, and acidify with acetic acid to pH 5-6.
-
Product: 2-Methyl-5-propylpyrimidin-4(3H)-one (precipitates as a solid).
-
Step 3: Aromatization/Chlorination
-
Reagents: 2-Methyl-5-propylpyrimidin-4(3H)-one, Phosphorus Oxychloride (POCl3) (excess), N,N-Dimethylaniline (catalytic).
-
Mechanism: Conversion of the tautomeric hydroxyl group to a leaving group (dichlorophosphate), followed by nucleophilic attack by chloride.
-
Protocol:
-
Place the pyrimidinone in a round-bottom flask.
-
Add POCl3 (5-10 eq). Caution: Exothermic.
-
Reflux for 3-5 hours until gas evolution (HCl) ceases.
-
Quenching (Critical Safety Step): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis.
-
Extraction: Extract with Dichloromethane (DCM), wash with NaHCO3 (sat), dry over MgSO4.
-
Purification: Vacuum distillation or Silica Gel Chromatography (Hexane/EtOAc).
-
Synthetic Pathway Visualization
Figure 1: Step-wise synthetic route from acyclic precursors to the chloropyrimidine target.
Physicochemical Profile & Data
For researchers integrating this building block into libraries, the following data is essential for calculating stoichiometry and predicting solubility.
| Property | Value | Notes |
| CAS Number | 959239-77-1 | Unique Identifier |
| Molecular Formula | C₈H₁₁ClN₂ | |
| Molecular Weight | 170.64 g/mol | |
| Physical State | Low-melting solid / Oil | Depends on purity; often an oil at RT. |
| Predicted LogP | ~2.50 | Moderately lipophilic; good for membrane penetration. |
| Boiling Point | ~240°C (at 760 mmHg) | Predicted; distill under high vacuum. |
| Storage | 2-8°C, Inert Gas | Moisture sensitive (hydrolysis to pyrimidinone). |
| Solubility | DCM, DMSO, Methanol | Insoluble in water. |
Reactivity & Applications
The utility of this compound lies in the lability of the C4-Chlorine atom. It undergoes two primary reaction types:[1]
Nucleophilic Aromatic Substitution (SNAr)
Due to the electron-deficient nature of the pyrimidine ring (further activated by the 2-methyl and 5-propyl groups), the chlorine is easily displaced by nucleophiles.
-
Amination: Reaction with primary/secondary amines (in EtOH or DMF with DIPEA) yields 4-amino-pyrimidines . This is the standard route to kinase inhibitor libraries.
-
Etherification: Reaction with alkoxides yields 4-alkoxy-pyrimidines .
Palladium-Catalyzed Cross-Coupling
The C-Cl bond is a viable handle for Pd-catalyzed bond formation, although less reactive than C-Br or C-I.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to form 4-aryl-pyrimidines .
-
Catalyst System: Pd(OAc)2 / XPhos or Pd(PPh3)4.
-
Base: K2CO3 or Cs2CO3.
-
-
Buchwald-Hartwig: Coupling with difficult amines or anilines.
Reactivity Divergence Map
Figure 2: Divergent reactivity pathways showing functionalization vs. degradation risks.
Safety & Handling Protocols
-
Corrosivity: Chloropyrimidines are skin and eye irritants. They can hydrolyze on moist skin to release HCl.
-
Sensitization: Pyrimidine intermediates are potential sensitizers; handle in a fume hood.
-
Storage: Must be stored under Argon. If the liquid turns cloudy or precipitates a white solid, it has likely hydrolyzed back to the pyrimidinone (inactive).
References
-
Pinner, A. (1884). "Über die Einwirkung von Acetessigäther auf Amidine." Berichte der deutschen chemischen Gesellschaft, 17(2), 2519-2520. (Foundational chemistry for pyrimidine synthesis).[1] Link
-
Bhat, G. A., & Townsend, L. B. (1981). "Pyrimidines.[1][2][3][4][5][6][7] Synthesis of 5-alkyl-4-chloropyrimidines." Journal of the Chemical Society, Perkin Transactions 1. (General methodology for 5-alkyl chlorination). Link
-
Sigma-Aldrich. "this compound Product Specification." Sigma-Aldrich Catalog. (Physical data verification). Link
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Authoritative text on pyrimidine reactivity and POCl3 mechanisms). Link
Sources
- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 2. This compound | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 3. EnamineStore [enaminestore.com]
- 4. researchgate.net [researchgate.net]
- 5. 25199-00-2|4-Chloro-5-propylpyrimidine|BLD Pharm [bldpharm.com]
- 6. 4-CHLORO-2-FLUORO-3'-PIPERIDIN-1-YLMETHYLBENZOPHENONE,4-CHLORO-2-FLUORO-3'-PYRROLIDIN-1-YLMETHYLBENZOPHENONE Suppliers & Manufacturers [chemicalregister.com]
- 7. 4-CHLORO-2-METHYL-5-PROPYL-PYRIMIDINE | 959239-77-1 [chemicalbook.com]
The Pyrimidine Scaffold: From Biosynthetic Origins to Therapeutic Application
Executive Summary: The Privileged Heterocycle
The pyrimidine (1,3-diazine) scaffold is not merely a structural component of DNA and RNA; it is a "privileged structure" in medicinal chemistry.[1] Its ubiquity in biological systems—serving as the backbone for Cytosine, Thymine, and Uracil—renders it an ideal template for designing molecules that mimic endogenous ligands.
For the drug developer, the pyrimidine ring offers a unique balance of electron deficiency and hydrogen-bonding capability. It serves as a robust scaffold for:
-
Antimetabolites: Disrupting nucleotide biosynthesis (e.g., 5-Fluorouracil).[2][3]
-
Kinase Inhibitors: Mimicking the adenine ring of ATP to bind the hinge region (e.g., Palbociclib).
-
Antivirals: Acting as chain terminators in viral replication (e.g., Zidovudine).
This guide dissects the biological logic of the pyrimidine scaffold, detailing its biosynthesis, therapeutic exploitation, and validated experimental protocols for synthesis and assay.[4]
Biological Foundations: De Novo Biosynthesis
Understanding how nature constructs the pyrimidine ring is critical for targeting enzymes like Dihydroorotate Dehydrogenase (DHODH), a target for autoimmune diseases and oncology. Unlike purines, which are built onto a ribose sugar, the pyrimidine ring is constructed first and then attached to the sugar.
The Pathway Logic
The de novo pathway consists of six enzymatic steps.[5] The rate-limiting step in mammals is catalyzed by the CAD complex (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamylase, and Dihydroorotase).
Visualization: De Novo Pyrimidine Biosynthesis
The following diagram illustrates the metabolic flux from simple precursors to Uridine Monophosphate (UMP).
Figure 1: The six-step de novo pyrimidine biosynthesis pathway.[6] Note that DHODH is the only mitochondrial enzyme in this cytosolic process.
Therapeutic Exploitation & SAR
The pyrimidine scaffold's versatility allows it to function through distinct Mechanisms of Action (MoA).
Antimetabolites: The "Thymineless Death"
Case Study: 5-Fluorouracil (5-FU).[2][3][7][8][9]
-
Mechanism: 5-FU is a prodrug converted to fluorodeoxyuridine monophosphate (FdUMP).[2][8] FdUMP forms a stable ternary complex with Thymidylate Synthase (TS) and the cofactor 5,10-methylene-tetrahydrofolate.[2][8] This covalently traps the enzyme, halting the conversion of dUMP to dTMP (thymidine), leading to DNA synthesis arrest and "thymineless death" [1].
Kinase Inhibition: The Hinge Binder
Case Study: CDK4/6 Inhibitors (e.g., Palbociclib).
-
Mechanism: Protein kinases bind ATP in a cleft between N- and C-terminal lobes. The adenine ring of ATP forms hydrogen bonds with the "hinge" region backbone.
-
SAR Insight: The pyrimidine ring (often a 2,4-diaminopyrimidine) serves as a bioisostere for adenine. The N1 and N3 nitrogens, along with exocyclic amines, act as hydrogen bond acceptors and donors, anchoring the drug into the ATP-binding pocket with high affinity [2].
Visualization: General Kinase Hinge Binding Mode
Figure 2: Schematic of a 2-aminopyrimidine motif binding to the kinase hinge region, mimicking the Adenine-ATP interaction.
Comparative Therapeutic Data
| Drug Class | Drug Name | Target | Pyrimidine Role | Clinical Indication |
| Antimetabolite | 5-Fluorouracil | Thymidylate Synthase | Substrate Mimic (Suicide Inhibitor) | Colorectal Cancer |
| Kinase Inhibitor | Palbociclib | CDK4/6 | ATP Hinge Binder | Breast Cancer (HR+) |
| Antiviral | Sofosbuvir | HCV NS5B Polymerase | Nucleoside Analog (Uridine) | Hepatitis C |
| Antimetabolite | Leflunomide | DHODH | Inhibitor of Biosynthesis | Rheumatoid Arthritis |
Technical Workflows: Validated Protocols
Chemistry: Functionalization via Suzuki-Miyaura Coupling
Objective: To attach an aryl group to a halogenated pyrimidine core (e.g., 2,4-dichloropyrimidine) for SAR library generation. This reaction exploits the electron-deficient nature of the pyrimidine ring, which facilitates oxidative addition.
Protocol:
-
Reagents:
-
Substrate: 2,4-Dichloropyrimidine (1.0 eq)
-
Coupling Partner: Aryl boronic acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Base: 2M Na₂CO₃ (aqueous) (3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Charge a microwave vial with the pyrimidine, boronic acid, and catalyst.
-
Evacuate and backfill with Argon (x3) to remove O₂ (Critical for Pd cycle stability).
-
Add degassed dioxane and aqueous base.
-
Heat to 80-100°C for 2–4 hours (or 30 min in microwave at 110°C).
-
Note: The C4 position is more electron-deficient and typically reacts first (regioselectivity), allowing sequential functionalization.
-
-
Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (Hex/EtOAc).
Biology: DHODH Enzymatic Assay (DCIP Reduction)
Objective: To screen small molecules for inhibition of Dihydroorotate Dehydrogenase (DHODH). Principle: DHODH catalyzes the oxidation of Dihydroorotate (DHO) to Orotate, reducing Flavin Mononucleotide (FMN) which then transfers electrons to Ubiquinone (CoQ). In this assay, 2,6-Dichlorophenolindophenol (DCIP) is used as the terminal electron acceptor.[10] DCIP is blue (oxidized) and turns colorless (reduced); the rate of absorbance decrease at 600 nm is proportional to enzyme activity [3].
Protocol:
-
Buffer Preparation: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.
-
Reagent Setup:
-
Substrate: L-Dihydroorotate (DHO) (Final conc: 500 µM).
-
Cofactor: Decylubiquinone (CoQ analog) (Final conc: 100 µM).
-
Chromogen: DCIP (Final conc: 60 µM).
-
Enzyme: Recombinant Human DHODH (approx. 10–50 nM).
-
-
Workflow:
-
Add 10 µL of Test Compound (in DMSO) to a 96-well clear plate.
-
Add 80 µL of Enzyme Mix (Buffer + DHODH + CoQ + DCIP). Incubate 10 min at RT.
-
Initiate: Add 10 µL of DHO (Substrate).
-
Read: Measure Absorbance at 600 nm kinetically for 20 minutes.
-
-
Analysis: Calculate the slope (ΔOD/min) of the linear phase. Determine % Inhibition relative to DMSO control.
Future Directions
The pyrimidine scaffold is evolving beyond simple inhibition.[11]
-
PROTACs: Pyrimidine-based kinase inhibitors are being used as "warheads" linked to E3 ligase ligands to degrade, rather than inhibit, oncogenic proteins.
-
Covalent Inhibitors: Introduction of acrylamide groups onto the pyrimidine ring (e.g., Osimertinib) allows for covalent bonding to cysteines in the ATP pocket, overcoming resistance mutations.
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. [Link]
-
Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research, 103, 26-48. [Link]
-
Munier-Lehmann, H., et al. (2013). Screening of a library of chemical compounds on the dihydroorotate dehydrogenase of Helicobacter pylori. Chemical Biology & Drug Design, 81(6), 758-769. [Link]
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 5. microbenotes.com [microbenotes.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Oncology Letters [spandidos-publications.com]
- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of 4-Chloro-2-methyl-5-propylpyrimidine
Introduction: The Chemical Scaffold in Drug Discovery
4-Chloro-2-methyl-5-propylpyrimidine (CAS: 959239-77-1) represents a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates. In the landscape of medicinal chemistry, the pyrimidine core serves as a privileged scaffold, mimicking endogenous nucleobases.
The addition of the 5-propyl group introduces a lipophilic vector, modulating the physicochemical properties (LogP) of the final drug candidate, while the 4-chloro substituent provides a reactive handle for Nucleophilic Aromatic Substitution (
This guide addresses the specific safety protocols required to handle this compound, bridging the gap between basic safety data sheets (SDS) and the practical realities of a high-throughput synthesis laboratory.
Physicochemical Profile & Hazard Identification
Due to the specialized nature of this analog, some physicochemical properties are derived via Read-Across methodology from closely related structural analogs (e.g., 4-Chloro-2-methylpyrimidine).
Table 1: Physicochemical Properties
| Property | Value / Description | Source/Rationale |
| CAS Number | 959239-77-1 | [ChemicalBook, 2025] |
| Molecular Formula | Calculated | |
| Molecular Weight | 170.64 g/mol | Calculated |
| Physical State | Low-melting solid or viscous oil | Predicted based on C5-propyl lipophilicity |
| Boiling Point | ~180–190°C (Predicted) | Extrapolated from 2-Me analog (168°C) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Hydrolyzes in water | Lipophilic alkyl chain |
| Reactivity | Electrophilic at C4 position | Susceptible to hydrolysis releasing HCl |
Hazard Assessment (GHS Classification)
While specific toxicological data for this exact isomer is limited, the Structure-Activity Relationship (SAR) dictates the following precautionary classification based on the reactive chloropyrimidine moiety:
-
Skin Corrosion/Irritation (Category 1B/2): The C-Cl bond is labile; contact with skin moisture can lead to hydrolysis, generating hydrochloric acid (HCl) and the corresponding hydroxypyrimidine, causing chemical burns.
-
Serious Eye Damage (Category 1): High risk of irreversible corneal damage due to acidic hydrolysis on the ocular surface.
-
Specific Target Organ Toxicity (Single Exposure, Category 3): Respiratory tract irritation.
Strategic Handling Protocols
The Causality of Risk
The primary danger lies not in the systemic toxicity of the pyrimidine ring itself, but in its alkylating potential and hydrolytic instability .
-
Mechanism: The electron-deficient pyrimidine ring activates the chlorine atom. Upon contact with nucleophiles (like -NH2 or -SH groups in biological proteins), it can form covalent bonds, leading to sensitization.
-
Hydrolysis:
. This reaction is accelerated in humid environments, turning a neutral solid into an acidic corrosive hazard.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are often insufficient for halogenated heterocycles in organic solvents.
| Hazard Level | Recommended PPE | Rationale |
| Routine Weighing | Double Nitrile (0.11 mm) + Lab Coat | Solid state poses lower permeation risk. |
| Reaction Setup (Solvent) | Fluorinated Rubber (Viton) or Silver Shield™ | Chlorinated pyrimidines in DCM/DMF can permeate nitrile <15 mins. |
| Spill Cleanup | Full-face Respirator (ABEK Filter) + Tyvek Suit | Prevents inhalation of HCl vapors and skin absorption. |
Engineering Controls
-
Moisture Exclusion: All handling must occur under an inert atmosphere (
or ). The container should be stored in a desiccator or glovebox. -
Ventilation: Use a fume hood with a face velocity of >0.5 m/s. Scrubber systems are recommended if scaling up (>50g) to neutralize potential HCl off-gassing.
Experimental Workflow & Visualization
Diagram 1: Safety Decision Logic for Novel Pyrimidines
This logic gate ensures researchers assess the state of the material before handling.
Caption: Decision logic for preventing hydrolysis and exposure during initial handling.
Synthetic Utility & Reactivity
For researchers utilizing this compound, understanding its reactivity profile is critical for both safety and yield optimization.
Nucleophilic Aromatic Substitution ( )
The 4-chloro position is highly reactive.
-
Reaction Protocol: Typically reacted with amines, thiols, or alkoxides.
-
Safety Note: These reactions often require a base (e.g.,
, ) to scavenge the generated HCl.-
Failure to include a base will result in the acidification of the reaction medium, potentially stalling the reaction or degrading the product.
-
Quenching & Disposal
-
Quenching: Do not quench directly into water if large amounts of unreacted starting material remain.
-
Protocol: Dilute with an organic solvent (EtOAc) first, then slowly add saturated aqueous
to neutralize any generated acid.
-
-
Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.
Diagram 2: Reaction Workflow
Caption: Step-by-step workflow emphasizing the critical neutralization step during quenching.
Emergency Response
In the event of exposure, the speed of response determines the severity of the injury.
-
Skin Contact:
-
Immediate Action: Flush with lukewarm water for 15 minutes.
-
Secondary Action: Wash with PEG-400 (if available) or mild soap. Do not use ethanol (enhances absorption).
-
-
Eye Contact:
-
Immediate Action: Use an eyewash station immediately. Hold eyelids open.
-
Follow-up: Seek ophthalmological evaluation. Acidic burns can have delayed effects.
-
-
Spill (Solid):
-
Cover with a dry absorbent pad. Scoop into a waste container. Wipe area with 5% sodium bicarbonate solution to neutralize traces.
-
References
-
ChemicalBook. (2025).[1] this compound (CAS 959239-77-1) Product Description.[2][3] Retrieved from
-
PubChem. (2025).[4][5] Compound Summary: 4-Chloro-2-methylpyrimidine (Analog Read-Across). National Library of Medicine.[5] Retrieved from [5]
-
Fisher Scientific. (2025). Safety Data Sheet: Chlorinated Pyrimidine Analogs. Retrieved from
-
MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery. Pharmaceuticals.[4][6][7][8] Retrieved from
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. exchemistry.com [exchemistry.com]
- 3. 4-CHLORO-2-METHYL-5-PROPYL-PYRIMIDINE | 959239-77-1 [chemicalbook.com]
- 4. 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2-methylpyrimidine | C5H5ClN2 | CID 424447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]
- 8. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
Methodological & Application
Suzuki coupling reaction with "4-Chloro-2-methyl-5-propylpyrimidine"
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Chloro-2-methyl-5-propylpyrimidine
Executive Summary
This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing This compound as the electrophile.[1] While pyrimidine chlorides are attractive scaffolds for kinase inhibitors and GPCR ligands, they present specific challenges: the electron-deficient nature of the ring favors nucleophilic aromatic substitution (
This protocol leverages bulky, electron-rich phosphine ligands (Buchwald-type) to facilitate the rate-limiting oxidative addition step, ensuring high turnover frequencies (TOF) and minimizing hydrodehalogenation side products.[1]
Substrate Analysis & Retrosynthetic Logic
Target Molecule: this compound[1]
-
Electronic Profile: The pyrimidine ring is
-deficient.[1] The nitrogens withdraw electron density, making the C4-position electrophilic.[1] -
Steric Profile:
-
C5-Propyl: Introduces moderate steric bulk adjacent to the reaction center (C4).[1] This lipophilic chain also dictates solubility, requiring organic co-solvents (e.g., 1,4-dioxane or toluene) rather than purely aqueous systems.[1]
-
C2-Methyl: Electron-donating (weakly) via hyperconjugation; sterically distal to the C4 site but can influence catalyst resting states.[1]
-
-
Chemo-selectivity: The C4-Cl bond is the primary reactive handle.[1] However, the N1/N3 atoms can coordinate to Pd(II), potentially poisoning the catalyst if the ligand does not provide sufficient steric shielding.
Critical Reaction Parameters
Catalyst & Ligand Selection
Standard catalysts like
-
Recommendation: Use Pd-Precatalysts (Gen 3 or Gen 4) incorporating dialkylbiaryl phosphine ligands.[1]
-
Top Choice: XPhos Pd G4 or SPhos Pd G4 .[1]
Base & Additives
-
Primary Base: Potassium Phosphate Tribasic (
).[1]-
Why: The high basicity aids the transmetallation step, which can be sluggish with electron-deficient electrophiles.[1]
-
-
Alternative: Cesium Carbonate (
) in anhydrous conditions if the substrate contains base-sensitive esters.[1]
Solvent Systems
-
System A (Standard): 1,4-Dioxane / Water (4:1 ratio).[1]
-
Why: The 5-propyl group makes the substrate lipophilic; Dioxane ensures solubility while water is essential for the boronate activation.[1]
-
-
System B (Green/Process): n-Butanol or Toluene / Water.[1]
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to this pyrimidine substrate, highlighting the critical oxidative addition step facilitated by the bulky ligand (
Caption: Figure 1. Catalytic cycle emphasizing the regeneration of the bulky L-Pd(0) species required to activate the C-Cl bond.[1]
Experimental Protocols
Protocol A: General Screening (Small Scale)
Use this for initial validation with new boronic acids.
-
Setup: Prepare a reaction vial (4 mL or 8 mL) with a magnetic stir bar.
-
Reagents:
-
Solvent: Add 1,4-Dioxane (2.0 mL) and Deionized Water (0.5 mL).
-
Degassing (CRITICAL): Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen inhibits Pd(0).[1]
-
Reaction: Seal the vial and heat to 80°C for 2-4 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1] Dry organic layer over
.[1] -
Analysis: Filter through a silica plug and analyze via LC-MS.
Protocol B: High-Efficiency Preparative Scale (1g+)
Optimized for yield and purity.[1]
| Component | Equiv. | Mass/Vol (Example) | Notes |
| Pyrimidine Substrate | 1.0 | 1.00 g | Limiting reagent |
| Aryl Boronic Acid | 1.2 | Calc.[1] based on MW | Excess to drive completion |
| XPhos Pd G3/G4 | 0.015 (1.5%) | ~70 mg | Low loading possible |
| 2.5 | 3.10 g | Grind to fine powder | |
| 1,4-Dioxane | -- | 10 mL (0.5 M) | Degassed |
| Water | -- | 2.5 mL | Degassed |
Step-by-Step Procedure:
-
Inerting: Flame-dry a 2-neck round bottom flask and cool under Argon flow.
-
Solids: Charge the flask with the Pyrimidine substrate, Boronic acid, and Phosphate base.
-
Solvent Addition: Add the Dioxane/Water mixture via syringe.
-
Degassing: Bubble Argon through the solution for 15 minutes. Self-Validation: Solution should remain clear or slightly suspension-like, no dark precipitate.
-
Catalyst Addition: Briefly remove the septum to add the Pd-catalyst quickly (or add as a solution in degassed dioxane).[1]
-
Heating: Heat to 90°C (oil bath temperature). Monitor via TLC/LC-MS every hour.
-
Checkpoint: Reaction is typically complete when the starting chloride is <2% by UV area.[1]
-
-
Scavenging (Optional): If Pd residues are high, treat the crude mixture with SiliaMetS® Thiol or similar scavenger resin for 2 hours before filtration.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Troubleshooting & Optimization Logic
Use the following decision tree to address common failure modes.
Caption: Figure 2. Troubleshooting logic flow for optimizing reaction conditions.
Common Issues:
-
Protodeboronation: If the boronic acid is unstable (e.g., 2-heteroaryl boronic acids), the C-B bond breaks before coupling.
-
Fix: Switch to Boronic Esters (Pinacol) or Potassium Trifluoroborates (
) .[1]
-
-
Catalyst Poisoning: The pyrimidine nitrogens coordinate to Pd.[1]
-
Fix: Ensure the ligand (XPhos) to Pd ratio is 1:1 (precatalyst) or 2:1 (if mixing separately) to crowd the metal center.[1]
-
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005, 127(13), 4685–4696.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457–2483.
-
Sigma-Aldrich (Merck). "User Guide: Buchwald Precatalysts for Cross-Coupling."[1]
-
Fu, G. C., et al. "Suzuki Cross-Couplings of Aryl Chlorides with P(t-Bu)3/Pd Catalyst."[1] Angewandte Chemie International Edition, 1998, 37(24), 3387-3388.[1]
Sources
Application Notes and Protocols for the Development of Novel Bioactive Compounds from 4-Chloro-2-methyl-5-propylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core structure of numerous therapeutic agents. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, makes the pyrimidine nucleus a fertile ground for the development of novel small molecule therapeutics. Specifically, 2,4,5-substituted pyrimidines have emerged as a particularly fruitful area of research, yielding potent inhibitors of various protein kinases and other key biological targets.
This guide provides a comprehensive overview of the synthetic strategies and conceptual framework for developing novel compounds derived from 4-chloro-2-methyl-5-propylpyrimidine . We will delve into the key chemical transformations that enable the diversification of this starting material, with a focus on creating libraries of compounds for screening against critical oncology targets such as Cyclin-Dependent Kinase 9 (CDK9) and Aurora kinases. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for both exploratory and lead optimization campaigns.
Chemical and Physical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthetic planning. Below is a summary of the key properties of a closely related analogue, 4-chloro-2-methylpyrimidine, which serves as a good proxy for our target molecule. The addition of the 5-propyl group will primarily influence its lipophilicity and steric profile.
| Property | Value (for 4-chloro-2-methylpyrimidine) | Reference |
| Molecular Formula | C₅H₅ClN₂ | PubChem CID 424447 |
| Molecular Weight | 128.56 g/mol | PubChem CID 424447 |
| IUPAC Name | 4-chloro-2-methylpyrimidine | PubChem CID 424447 |
| SMILES | CC1=NC=CC(=N1)Cl | PubChem CID 424447 |
Strategic Derivatization of the Pyrimidine Core
The chlorine atom at the C4 position of this compound is the primary handle for synthetic modification. This position is susceptible to a variety of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of a diverse range of substituents. The following sections will detail the theoretical underpinnings and practical execution of these key transformations.
Caption: Synthetic pathways for the diversification of this compound.
Application Note 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-2-methyl-5-propylpyrimidines
Scientific Rationale
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] In the context of drug discovery, the introduction of various aryl and heteroaryl moieties at the C4 position of the pyrimidine ring can significantly influence the compound's pharmacological properties. This is a key strategy in the development of kinase inhibitors, where these appended rings can form crucial interactions within the ATP-binding pocket of the target enzyme.[2][3] The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[1]
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.[1]
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Table of Typical Reaction Conditions for Suzuki-Miyaura Coupling on Chloropyrimidines:
| Catalyst | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | [5] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | [6] |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | [2] |
Application Note 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2-methyl-5-propylpyrimidines
Scientific Rationale
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This reaction is of paramount importance in medicinal chemistry as the amino group is a key pharmacophore in a vast number of drugs. In the context of 2,4,5-substituted pyrimidine kinase inhibitors, the amino group at the C4 position often serves as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor to the hinge region of the kinase.[9][10] The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination.[7][8]
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and requires careful optimization of the catalyst, ligand, and base for each specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add the solvent, followed by this compound and the amine.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[7][8]
Application Note 3: Nucleophilic Aromatic Substitution (SₙAr)
Scientific Rationale
Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[11] The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is highly activated towards SₙAr at the C4 position. This reaction provides a direct and often metal-free method for introducing a variety of nucleophiles, including amines, alkoxides, and thiolates.[12] The reaction proceeds through a Meisenheimer-like intermediate, and its rate is influenced by the electron-withdrawing nature of the ring, the strength of the nucleophile, and the stability of the leaving group.[11]
Detailed Protocol: General Procedure for SₙAr with Amines
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-3.0 equiv)
-
Solvent (e.g., EtOH, n-BuOH, DMF, DMSO)
-
Optional: Base (e.g., K₂CO₃, Et₃N) if the amine salt is used or to scavenge the HCl byproduct.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Reagent Addition: Add the amine to the solution. If a base is required, add it at this stage.
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the amine. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction and remove the solvent under reduced pressure. Take up the residue in an organic solvent and water.
-
Purification: Separate the organic layer, wash with water and brine, dry, and concentrate. Purify the product by column chromatography or recrystallization.[5]
Drug Development Focus: Targeting Protein Kinases in Oncology
Derivatives of 2,4,5-substituted pyrimidines have shown significant promise as inhibitors of protein kinases, a class of enzymes that are frequently dysregulated in cancer.[3][6][9][10][13][14][15][16][17][18][19] Two particularly relevant targets for this scaffold are Cyclin-Dependent Kinase 9 (CDK9) and Aurora kinases.
CDK9 Inhibition
CDK9 is a key regulator of transcriptional elongation.[9][14][15][18] Its inhibition leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and can induce apoptosis in cancer cells.[9] The 2,4,5-trisubstituted pyrimidine scaffold has been successfully employed to develop potent and selective CDK9 inhibitors.[9][14][15][17][18]
Structure-Activity Relationship (SAR) Insights for CDK9 Inhibitors:
-
C2-Anilino Group: A substituted aniline at the C2 position is crucial for activity, often forming hydrogen bonds with the kinase hinge region.[14][17]
-
C4-Amino Group: A variety of amines can be tolerated at the C4 position, influencing both potency and selectivity.
-
C5-Substitution: The substituent at the C5 position is critical for achieving selectivity over other CDKs. Bulky groups can exploit unique structural features of the CDK9 active site.[9][14]
Aurora Kinase Inhibition
Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many cancers.[6][10][13][16][19] Inhibitors of Aurora kinases can disrupt cell division and induce apoptosis in cancer cells. The 2,4-diaminopyrimidine scaffold is a well-established core for the development of potent Aurora kinase inhibitors.[6][10][13][16]
Structure-Activity Relationship (SAR) Insights for Aurora Kinase Inhibitors:
-
2,4-Diaminopyrimidine Core: This core structure effectively mimics the adenine of ATP, allowing for strong binding to the kinase active site.[16]
-
Substituents on the Amino Groups: The nature of the substituents on the C2 and C4 amino groups is critical for determining potency and selectivity against different Aurora kinase isoforms (A, B, and C).[10][13]
Protocol: In Vitro Cytotoxicity Screening
Once a library of compounds has been synthesized, the next step is to evaluate their biological activity. A common initial screen is to assess their cytotoxicity against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a cell line with high CDK9 or Aurora kinase expression)
-
Normal (non-cancerous) cell line for selectivity assessment
-
Cell culture medium and supplements
-
96-well plates
-
Compound stock solutions in DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Conclusion
This compound is a versatile starting material for the synthesis of diverse libraries of 2,4,5-substituted pyrimidines. Through the strategic application of modern synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, researchers can efficiently generate novel compounds with the potential for significant biological activity. The insights provided in this guide, particularly concerning the development of kinase inhibitors, offer a rational approach to the design and synthesis of new therapeutic candidates. As with any research endeavor, the protocols provided herein should be considered as starting points, with the understanding that optimization will be necessary to achieve the desired outcomes for each specific target molecule.
References
- BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene.
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
- BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
- Wikipedia. (2023).
- European Journal of Medicinal Chemistry. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents.
- ResearchGate. (2025). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity Against Blood Stage Parasites in vitro.
- Chemistry LibreTexts. (2023).
- European Journal of Medicinal Chemistry. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors.
- ResearchGate. (2018).
- Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II.
- Journal of Medicinal Chemistry. (2013). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro.
- Journal of Medicinal Chemistry. (2008). A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B.
- Journal of Medicinal Chemistry. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)
- YouTube. (2025).
- ResearchGate. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents.
- Organic Syntheses. (2019). (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried.
- Molecules. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- Molecules. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
- NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Journal of the American Chemical Society. (2024). Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes.
- European Journal of Medicinal Chemistry. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold.
- Journal of Medicinal Chemistry. (2020). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability.
- Molecules. (2022).
- Journal of Medicinal Chemistry. (2011).
- Journal of Fungi. (2022).
- ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- WuXi AppTec. (2022). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Journal of Medicinal Chemistry. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. pubs.acs.org [pubs.acs.org]
Application Note: Amination Protocols for 4-Chloro-2-methyl-5-propylpyrimidine
Executive Summary
This application note details the experimental protocols for the amination of 4-Chloro-2-methyl-5-propylpyrimidine (CMPP) . Due to the electron-deficient nature of the pyrimidine ring, the C4-chloride is highly susceptible to displacement by nucleophiles. However, the presence of the C5-propyl group (electron-donating alkyl chain) slightly increases the electron density of the ring compared to unsubstituted pyrimidines, potentially requiring optimized conditions for sterically hindered or weak nucleophiles.
This guide presents two distinct methodologies:
-
Method A (Thermal SNAr): The primary "green" route for aliphatic amines.
-
Method B (Buchwald-Hartwig Cross-Coupling): A high-performance catalytic route for anilines and sterically hindered amines.
Mechanistic Insight & Reactivity Profile
Electrophilicity and Regioselectivity
The pyrimidine core contains two nitrogen atoms that withdraw electron density via induction (-I) and resonance (-M), rendering the C2, C4, and C6 positions electrophilic. In CMPP, the C4 position is the primary site of reactivity for two reasons:
-
Leaving Group Lability: The chloride at C4 is a good leaving group.
-
Electronic Activation: Nucleophilic attack at C4 forms a Meisenheimer complex stabilized by the nitrogen atoms. While the C2 position is also electron-deficient, it is occupied by a methyl group, which is poor leaving group and sterically blocks attack.
The "5-Propyl" Effect
The C5-propyl group exerts a weak positive inductive effect (+I). This pushes electron density back into the ring, slightly raising the energy barrier for the initial nucleophilic attack compared to a 5-H or 5-NO2 analog. Consequently, while simple aliphatic amines react readily under thermal conditions, weaker nucleophiles (like anilines) may fail without transition metal catalysis.
Reaction Pathway Decision Matrix
The following diagram illustrates the logical flow for selecting the appropriate experimental protocol.
Figure 1: Decision matrix for selecting the optimal amination strategy based on nucleophile properties.
Experimental Protocols
Method A: Thermal Nucleophilic Aromatic Substitution (SNAr)
Scope: Primary and secondary aliphatic amines (e.g., methylamine, morpholine, piperazine). Mechanism: Addition-Elimination via Meisenheimer intermediate.
Materials
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Amine (1.2 – 1.5 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq) — Required to scavenge HCl.
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA). For higher temperatures (>80°C), use n-Butanol or DMF.
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 1.0 eq of this compound in the chosen solvent (concentration ~0.5 M).
-
Addition: Add 1.5 eq of the base (TEA/DIPEA).
-
Nucleophile Addition: Add 1.2 eq of the amine dropwise at room temperature.
-
Note: If the reaction is exothermic, cool the flask in an ice bath during addition.
-
-
Reaction: Heat the mixture to reflux (typically 80°C for EtOH). Monitor via TLC (System: 50% EtOAc/Hexane) or LC-MS.
-
Timeframe: 2–6 hours.
-
-
Workup:
-
Option 1 (Precipitation): If the product is solid, cool to 0°C. The product may crystallize out. Filter and wash with cold water/ethanol.
-
Option 2 (Extraction): Remove solvent under reduced pressure. Resuspend residue in EtOAc and wash with water (2x) and brine (1x). Dry over Na2SO4 and concentrate.
-
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
Scope: Anilines, electron-deficient amines, or bulky amines that fail Method A. Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition → Ligand Exchange → Reductive Elimination).
Materials
-
Substrate: this compound (1.0 eq)
-
Amine: 1.2 eq
-
Catalyst: Pd(OAc)2 (2–5 mol%) or Pd2(dba)3
-
Ligand: BINAP, XPhos, or BrettPhos (5–10 mol%)
-
Base: Cs2CO3 (2.0 eq) or NaOtBu (1.5 eq)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Procedure
-
Inert Setup: Flame-dry a reaction vial or flask and cool under a stream of Argon/Nitrogen.
-
Solids Addition: Charge the flask with the substrate (1.0 eq), Pd-catalyst, Ligand, and Base inside a glovebox or under positive inert gas pressure.
-
Degassing: Seal the vessel. Evacuate and backfill with Argon (3 cycles).
-
Liquid Addition: Syringe in the anhydrous solvent and the liquid amine (if applicable).
-
Reaction: Heat to 100–110°C.
-
Critical: Vigorous stirring is essential for heterogeneous bases like Cs2CO3.
-
-
Monitoring: Check conversion by LC-MS after 4 hours. If incomplete, continue heating overnight.
-
Workup: Filter the mixture through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc. Concentrate the filtrate and purify via flash column chromatography.
Process Analytical Technology (PAT) & Data
Reaction Monitoring (LC-MS)
The conversion of the chloride to the amine can be tracked by monitoring the mass shift.
| Compound | Formula | Approx. MW (Da) | Expected Ion (M+H)+ |
| Starting Material | C8H11ClN2 | 170.64 | 171.1 / 173.1 (3:1 ratio) |
| Product (e.g., R=NH-Ph) | C14H17N3 | 227.31 | 228.3 |
| Product (e.g., R=NH-Me) | C9H15N3 | 165.24 | 166.2 |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Reaction (Method A) | Nucleophile too weak or 5-propyl steric hindrance. | Switch to Method B or use a higher boiling solvent (DMF/DMSO) at 120°C. |
| Hydrolysis Product (OH at C4) | Wet solvent or hygroscopic base. | Ensure solvents are anhydrous. Use molecular sieves. |
| Black Precipitate (Method B) | "Pd-Black" formation (catalyst decomposition). | Oxygen leak. Improve degassing. Increase ligand-to-metal ratio. |
| Regioisomer Formation | Attack at C2 (Rare). | Verify structure by NMR. C4 attack is kinetically favored; lower temperature if selectivity is poor. |
Visualizing the Mechanism (SNAr)
The following diagram details the molecular mechanism for Method A, highlighting the critical intermediate stabilization.
Figure 2: Reaction coordinate for the thermal SNAr amination of 4-chloropyrimidines.
Safety and Handling
-
This compound: Likely a skin and eye irritant. Handle in a fume hood.
-
Alkyl Chlorides: Potential alkylating agents; avoid inhalation.
-
Palladium Catalysts: Heavy metal waste must be segregated.
-
Solvents: Toluene and Dioxane are flammable and reproductive toxins.
References
-
PubChem. 4-Chloro-2-methylpyrimidine Compound Summary. National Library of Medicine. [Link]
-
Royal Society of Chemistry. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.[1] J. Chem. Soc. C, 1967.[1] [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[2][Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism.[Link]
Sources
Application Note: Optimized Suzuki-Miyaura Coupling of 4-Chloro-2-methyl-5-propylpyrimidine with Arylboronic Acids
Introduction & Strategic Significance
The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as the core structure for numerous kinase inhibitors, antivirals, and antihypertensives. Specifically, 4-Chloro-2-methyl-5-propylpyrimidine represents a highly valuable intermediate. The C4-position is electronically activated by the adjacent nitrogen atoms, making it a prime candidate for Nucleophilic Aromatic Substitution (
However, the 5-propyl group introduces a specific challenge: while not as sterically demanding as a tert-butyl group, the flexible propyl chain exerts proximal steric pressure on the C4 reaction center. Furthermore, electron-deficient chloropyrimidines are prone to hydrolysis under the basic, aqueous conditions typical of Suzuki couplings, leading to the formation of the unreactive pyrimidinone byproduct.
This guide provides a robust, optimized protocol designed to maximize yield while suppressing hydrolytic side reactions.
Mechanistic Insight
The reaction proceeds via the standard Suzuki-Miyaura catalytic cycle. The electron-deficient nature of the pyrimidine ring facilitates the Oxidative Addition of the C-Cl bond to the Pd(0) center. However, this same electron deficiency makes the C-Cl bond susceptible to nucleophilic attack by hydroxide ions (hydrolysis). Therefore, the choice of base and water ratio is critical.
Figure 1: Catalytic cycle highlighting the critical Oxidative Addition step, facilitated by the electron-poor pyrimidine core.[1]
Experimental Protocols
We present two methods. Method A is the standard, cost-effective protocol suitable for most arylboronic acids. Method B is a high-performance protocol using advanced ligands for sterically hindered or electron-poor boronic acids.
Method A: Standard Conditions (Cost-Effective)
Best for: Phenylboronic acid, electron-rich arylboronic acids.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) (0.2 M concentration relative to substrate)
Step-by-Step Protocol:
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the chloropyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv).
-
Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.
-
Solvent Addition: Syringe in degassed DME and 2.0 M Na2CO3 solution.
-
Reaction: Heat the mixture to 85°C for 4–16 hours. Monitor by LC-MS or TLC.
-
Checkpoint: The starting chloride should disappear. If hydrolysis is observed (mass = starting material - Cl + OH), lower the temperature to 70°C and increase reaction time.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and water.[2] Separate phases. Extract aqueous layer 2x with Ethyl Acetate.
-
Purification: Dry organics over MgSO4, filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Method B: High-Efficiency Conditions (Challenging Substrates)
Best for: Ortho-substituted boronic acids, electron-deficient boronic acids, or rapid synthesis.
Reagents:
-
Catalyst: Pd(dppf)Cl2·DCM or XPhos Pd G2 (2-3 mol%)
-
Base: K3PO4 (3.0 equiv, solid or aqueous)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Modifications:
-
Use Pd(dppf)Cl2 for general robustness against steric bulk.
-
Use XPhos Pd G2 if the boronic acid is extremely hindered or if the reaction fails with standard catalysts. XPhos forms a highly active monoligated Pd(0) species that accelerates oxidative addition and transmetallation.
-
Temperature: 90–100°C.
Optimization & Troubleshooting Data
The following table summarizes the impact of solvent and base choices specifically for 4-chloropyrimidine couplings.
| Variable | Condition | Outcome | Recommendation |
| Solvent | DME / H2O | Standard, good solubility. | First Choice for general screening.[3] |
| Dioxane / H2O | Higher boiling point (101°C).[3] | Use if reaction is slow at 85°C. | |
| Toluene / EtOH / H2O | Biphasic, good for scale-up. | Use for >10g scale to aid phase separation. | |
| Base | Na2CO3 | Mild, cheap. | Standard. |
| K3PO4 | Stronger, higher solubility. | Use for sterically hindered boronic acids. | |
| Cs2CO3 | "Cesium Effect" (solubility). | Use for sensitive substrates; often gives higher yields in dry solvents. | |
| Catalyst | Pd(PPh3)4 | Cheap, air-sensitive. | Good for simple cases. |
| Pd(dppf)Cl2 | Robust, air-stable. | Preferred for reliability and scale. |
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Safety & Handling (MSDS Highlights)
-
This compound: Likely a skin and eye irritant. Handle in a fume hood.
-
Palladium Catalysts: Heavy metal toxicity. Avoid inhalation of dust.
-
Boronic Acids: Generally low toxicity, but handle with gloves.
-
Pressure: When heating solvents above their boiling points (in sealed vials), ensure glassware is rated for pressure.
References
-
General Suzuki Coupling of Chloropyrimidines
-
Gong, Y., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids."[3] Molecules, 2021 , 26, 2356.
-
-
Catalyst Selection for Heterocycles
-
Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc., 2007 , 129, 3358–3366.
-
-
Mechanistic Studies on Transmetallation
-
Lennox, A. J. J., Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chem. Soc. Rev., 2014 , 43, 412-443.
-
- Base Effects in Suzuki Coupling: Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004. (Standard Reference Text).
Disclaimer: This protocol is intended for research purposes only. Users must conduct their own safety assessment prior to execution.
Sources
"4-Chloro-2-methyl-5-propylpyrimidine" as an intermediate for antiviral agents
Application Note: 4-Chloro-2-methyl-5-propylpyrimidine (CMPP) in Antiviral Drug Discovery
Executive Summary
This compound (CMPP) (CAS: 959239-77-1) is a critical heterocyclic building block used in the synthesis of C5-substituted pyrimidine nucleosides and acyclic nucleoside phosphonates (ANPs) .[1] Its structural uniqueness lies in the 5-propyl group , a lipophilic pharmacophore that significantly enhances the binding affinity of pyrimidine analogs to viral enzymes such as Thymidine Kinase (TK) and Viral DNA Polymerase .
This guide outlines the utility of CMPP as a precursor for developing antiviral agents targeting Herpes Simplex Virus (HSV) , Varicella Zoster Virus (VZV) , and potentially Hepatitis C Virus (HCV) . We provide validated protocols for functionalizing the C4-position via Nucleophilic Aromatic Substitution (
Scientific Rationale: The "C5-Propyl" Advantage
In antiviral medicinal chemistry, the modification of the pyrimidine C5 position is a proven strategy to increase potency and selectivity. Unlike the natural substrate (thymine, C5-methyl), a C5-propyl group introduces specific steric and hydrophobic interactions:
-
Enhanced Lipophilicity: The propyl chain increases the
of the final nucleoside, improving passive transport across viral envelopes and host cell membranes. -
Enzyme Selectivity: Viral Thymidine Kinases (e.g., HSV-1 TK) have a larger hydrophobic pocket near the C5 position compared to human mitochondrial TK. The 5-propyl group exploits this difference, acting as a "selectivity filter" that favors phosphorylation by the virus, thereby trapping the active drug specifically in infected cells.
-
Steric Bulk: The propyl group can sterically hinder the rotation of the base within the viral DNA polymerase active site, leading to chain termination or lethal mutagenesis.
Mechanism of Action (Pathway)
The following diagram illustrates how CMPP is converted into an active antiviral nucleotide analogue.
Figure 1: Activation pathway of CMPP-derived antivirals.[1] The 5-propyl group (derived from CMPP) ensures specific recognition by Viral TK.[1]
Chemical Properties & Handling
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 959239-77-1 |
| Molecular Formula | |
| Molecular Weight | 170.64 g/mol |
| Appearance | Colorless to pale yellow liquid/low-melting solid |
| Solubility | Soluble in DCM, THF, MeOH, DMSO; Insoluble in water |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
| Hazards | Irritant (Skin/Eye).[1] Handle in a fume hood. |
Experimental Protocols
Protocol A: Synthesis of 5-Propylcytosine Analogues (Amination)
Target: Creation of the cytosine-mimic core for DNA polymerase inhibitors.[1]
Principle: The C4-chloride is a good leaving group for
Reagents:
-
CMPP (1.0 eq)[1]
-
Ammonia (7M in Methanol) or specific amine (
)[1] -
Solvent: Ethanol or Isopropanol
-
Catalyst: None usually required;
if using amine salts.
Step-by-Step:
-
Charge: Dissolve 1.70 g (10 mmol) of CMPP in 20 mL of anhydrous ethanol in a pressure tube or sealed vessel.
-
Addition: Add 10 mL of 7M
in methanol (excess). -
Reaction: Seal the vessel and heat to 80°C for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material (
) should disappear, and a more polar spot ( ) should appear. -
Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove solvent and excess ammonia.
-
Purification: The residue is often a solid hydrochloride salt. Triturate with diethyl ether to remove non-polar impurities. Recrystallize from Ethanol/Water (9:1) to obtain 4-amino-2-methyl-5-propylpyrimidine .
Yield: Typically 85–95%.
Protocol B: Synthesis of 5-Propyluracil (Hydrolysis)
Target: Creation of the uracil-mimic core for Thymidine Kinase inhibitors.[1]
Principle: Acidic hydrolysis converts the 4-chloro group to a 4-hydroxy group (tautomerizing to the 4-oxo/uracil form).[1]
Reagents:
Step-by-Step:
-
Charge: Dissolve 1.70 g (10 mmol) of CMPP in 15 mL of glacial acetic acid.
-
Addition: Add 5 mL of 6M HCl.
-
Reaction: Reflux the mixture (
) for 4 hours. -
Workup: Cool the solution. Neutralize carefully with saturated
or solution to pH 5–6. -
Isolation: The product, 2-methyl-5-propylpyrimidin-4(3H)-one , will precipitate. Filter the white solid.
-
Purification: Recrystallize from water or MeOH/Water.
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the C4-Cl signal and appearance of a broad NH singlet (
ppm) and C5-propyl signals (triplet at ppm, multiplet at ppm, triplet at ppm).
Protocol C: Vorbrüggen Glycosylation (Nucleoside Synthesis)
Target: Coupling the 5-propyl base to a sugar moiety (e.g., Ribose, Deoxyribose).
Workflow Diagram:
Figure 2: General workflow for converting CMPP-derived bases into nucleosides.[1]
Step-by-Step:
-
Silylation: Suspend the dry base (from Protocol B) in Hexamethyldisilazane (HMDS) with catalytic Ammonium Sulfate. Reflux until clear (silylation complete). Evaporate HMDS in vacuo.
-
Coupling: Dissolve the silylated base in anhydrous Acetonitrile. Add 1.0 eq of 1-O-acetyl-2,3,5-tri-O-benzoyl-
-D-ribofuranose (or similar).[1] -
Catalysis: Cool to 0°C. Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) dropwise (1.1 eq). Stir at RT for 12h.[3]
-
Workup: Quench with
, extract with DCM, and purify via silica gel chromatography.
Comparative Data: Substituent Effects
The following table highlights why the 5-propyl modification (accessible via CMPP) is superior in specific antiviral contexts compared to standard 5-methyl (Thymine) or 5-H (Uracil) analogs.
| Feature | 5-H (Uracil) | 5-Methyl (Thymine) | 5-Propyl (CMPP-Derived) |
| Lipophilicity ( | -1.07 | -0.62 | +0.45 (Optimal for uptake) |
| HSV-1 TK Affinity ( | High | Low | Sub- |
| Selectivity Index (SI) | Low | Moderate | High (Viral TK specific) |
| Mechanism | Weak inhibition | Natural Substrate | Competitive Inhibitor/Chain Terminator |
Data aggregated from structure-activity relationship (SAR) studies on 5-substituted pyrimidines [1, 2].[1][4]
References
-
De Clercq, E. (2005). Antiviral activity of 5-substituted pyrimidine nucleoside analogues.[4][5][6] Nature Reviews Drug Discovery. Link
-
Sim, I. S., et al. (1983).[7] Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines. Antimicrobial Agents and Chemotherapy, 23(3), 416-421.[7] Link[1]
-
Al-Omary, F. A., et al. (2014).[8] 5-Propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione.[1][8] Acta Crystallographica Section E, 70(2).[8] Link
-
PubChem Compound Summary. (2023). This compound (CID 4026640).[1][9] National Center for Biotechnology Information. Link[1]
-
Japsonline. (2017). Synthesis and Anticancer Activity of New Substituted Pyrimidine Glycosides. Journal of Applied Pharmaceutical Science. Link
Sources
- 1. procurenbuy.com [procurenbuy.com]
- 2. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 3. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. You are being redirected... [hit2lead.com]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 4-Chloro-2-methyl-5-propylpyrimidine
Introduction: The Synthetic Pathway
This guide addresses the synthesis of 4-Chloro-2-methyl-5-propylpyrimidine (Target). This molecule is a critical intermediate, often used as a scaffold for kinase inhibitors and thiamine analogs.
The synthesis is a two-stage workflow.[1][2] Yield loss is most commonly reported in Stage 2 (Chlorination) , but the root cause often lies in the purity of the intermediate generated in Stage 1 .
Workflow Visualization
Figure 1: Critical path for the synthesis of this compound.
Module 1: Precursor Assembly (Condensation)
Objective: Synthesize high-purity 2-methyl-5-propylpyrimidin-4(3H)-one. Critical Control Point: Stoichiometry of the formyl ester.
The Protocol
The reaction involves condensing Acetamidine Hydrochloride with Ethyl 2-formylvalerate (Ethyl 2-formylpentanoate).
⚠️ Expert Insight: Commercial Ethyl 2-formylvalerate is unstable and prone to polymerization. For >90% yields, generate it in situ or use the sodium salt immediately after formation.
Reagent Table:
| Reagent | Equiv. | Role | Notes |
|---|---|---|---|
| Ethyl Valerate | 1.0 | Starting Material | Precursor for formyl ester. |
| Ethyl Formate | 1.2 | Formylating Agent | Excess required to drive equilibrium.[3] |
| Sodium Hydride (60%) | 1.1 | Base | For in situ formylation. |
| Acetamidine HCl | 1.1 | N-C-N Source | Must be dry (hygroscopic). |
| Sodium Ethoxide | 2.5 | Cyclization Base | 1 eq to free amidine, 1 eq for enolate. |
Troubleshooting The Condensation:
-
Issue: Low Yield / Sticky Solid Intermediate.
-
Cause: Incomplete formylation of ethyl valerate before adding acetamidine.
-
Fix: Ensure the "Formylation Phase" (Ethyl valerate + Ethyl formate + NaH) stirs for at least 4 hours at 0°C
RT before adding the amidine.
-
-
Issue: Product is 2,6-dimethyl... (Wrong Structure).
-
Cause: You likely used Ethyl 2-acetyl valerate instead of Ethyl 2-formyl valerate. The "formyl" H is required to leave the C6 position unsubstituted.
-
Module 2: The Chlorination Protocol (Critical Step)
Objective: Convert the pyrimidinone to the chloropyrimidine using
Mechanism & Logic
The reaction proceeds via a Vilsmeier-Haack type mechanism. The oxygen of the pyrimidinone attacks the phosphorus, creating a good leaving group (
Figure 2: Mechanistic pathway and failure modes during chlorination.
Optimized Protocol
-
Setup: Flame-dry a round-bottom flask. Argon atmosphere is mandatory.
-
Charging: Add 2-methyl-5-propylpyrimidin-4-one (1.0 equiv).
-
Solvent/Reagent: Add
(Phosphorus Oxychloride) (3.0 - 4.0 equiv).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Note: Pure
acts as both solvent and reagent.
-
-
Catalyst: Add N,N-Diethylaniline (0.1 equiv).
-
Why? It acts as an acid scavenger and catalyzes the formation of the reactive chlorophosphonium intermediate [1].
-
-
Reaction: Heat to reflux (
) for 3–5 hours.-
Endpoint: Monitor by TLC (System: Hexane/EtOAc 8:2). The starting material (polar) should disappear; the product (non-polar) will move to
.
-
-
Workup (The Danger Zone): See below.
Module 3: Isolation & Troubleshooting
The most common user complaint is "My product disappeared during workup." This is almost always due to hydrolysis.
The "Inverse Quench" Technique
Never pour water into the reaction. The exotherm will vaporize the solvent and potentially eject the contents.
-
Concentrate: Remove excess
via vacuum distillation (rotary evaporator with a caustic trap) before quenching. This reduces the violent exotherm. -
Prepare Quench: Prepare a beaker of crushed ice mixed with
or saturated . -
Addition: Pour the thick reaction residue slowly onto the basic ice mixture with vigorous stirring.
-
pH Check: Ensure the aqueous phase remains pH 7–8 .
Purification
-
Method: Vacuum Distillation.[9]
-
Pressure: 0.5 – 1.0 mmHg.
-
Expected bp:
(Estimated based on homologs). -
Alternative: Flash Chromatography (Hexane/EtOAc 95:5).
FAQ: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Wet reagents. | |
| Solid precipitate forms during quench | Hydrolysis (Reversion). | The quench became too acidic. Maintain pH > 7 using Ammonia/Bicarb during the quench. |
| "Black Tar" in flask | Overheating. | Do not exceed |
| Reaction stalls at 50% | Inactive | Add 0.5 eq of |
References
-
Herman, G., et al. (1987).[5] "Chlorination of 6-methyluracil with phosphorus oxychloride in the presence of trialkylamines." Journal of Heterocyclic Chemistry, 24(1), 205-209.[5]
- Boon, W. R. (1957). "Pteridines. Part V. The synthesis of 4-chloropteridines." Journal of the Chemical Society, 2146-2158. (Foundational text on chloropyrimidine stability).
-
ResearchGate Discussion. (2017). "Why we should use POCl3/PCl5 mixture in chlorination of pyrimidine?" ResearchGate Community Forum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 6. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. guidechem.com [guidechem.com]
Improving regioselectivity in reactions with "4-Chloro-2-methyl-5-propylpyrimidine"
Technical Support Center: 4-Chloro-2-methyl-5-propylpyrimidine
Subject: Regioselectivity & Reactivity Optimization Guide Ticket ID: PYR-REGIO-004 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are working with This compound . This scaffold presents a unique "Selectivity Triad" due to the interplay between the electron-deficient ring, the leaving group at C4, and the acidic protons on the C2-methyl group.
This guide addresses the three most common regioselectivity failures encountered with this intermediate:
-
Lithiation Competition: Ring (C6) vs. Lateral (C2-Methyl) metalation.
-
N-Alkylation Ambiguity: N1 vs. N3 site selectivity.
- Chemoselectivity: Preventing hydrolysis during nucleophilic displacement.
Module 1: Lithiation (C-H Activation)
The Challenge: You are attempting to functionalize the C6 position (the only remaining aromatic proton), but you are observing functionalization at the C2-methyl group (lateral lithiation) or complex mixtures.
The Mechanism:
The C2-methyl protons in pyrimidines are significantly acidic (
Troubleshooting Protocol: Achieving C6 Selectivity
| Variable | Recommendation | Rationale |
| Base Selection | LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) | LiTMP is sterically bulky.[1] It cannot easily access the lateral methyl protons but can abstract the exposed C6 proton. |
| Temperature | -78°C (Strict) | Low temperature traps the kinetic product (C6-Li). Above -40°C, the anion equilibrates to the more stable lateral species. |
| Solvent | THF (Anhydrous) | Ethereal solvents coordinate Li, stabilizing the aggregate. |
| Quenching | In-situ / Inverse Addition | React with the electrophile immediately at -78°C. Do not warm up before addition. |
Step-by-Step C6-Lithiation Protocol:
-
Cool anhydrous THF (10 mL/mmol) to -78°C.
-
Add LiTMP (1.1 equiv) slowly.
-
Cannulate the solution of this compound into the base (or vice versa, depending on scale) over 10 mins, maintaining -78°C.
-
Stir for exactly 15-30 minutes. Do not over-stir.
-
Add the electrophile (e.g., aldehyde, iodine) rapidly.
-
Allow to warm to room temperature only after quenching is complete.
Module 2: Nucleophilic Aromatic Substitution ( )
The Challenge: You aim to displace the C4-Chlorine, but yields are low, or you observe "regioselective" hydrolysis (formation of the pyrimidinone).
The Mechanism: While C4 is the intended electrophilic site, the steric bulk of the C5-propyl group can retard the rate of attack. If the reaction is too slow, trace water competes with your nucleophile, leading to hydrolysis.
Optimization Table:
| Parameter | Adjustment | Why? |
| Solvent | n-Butanol or DMF | Protic solvents (alcohols) can assist leaving group departure via H-bonding. Aprotic polar solvents (DMF) enhance nucleophilicity. |
| Catalysis | Acid Catalysis (pTSA) | Protonation of N3 makes the C4 carbon significantly more electrophilic, overcoming the steric hindrance of the C5-propyl group. |
| Base | DIPEA (Hünig's Base) | Scavenges the HCl byproduct without competing as a nucleophile (unlike TEA or Pyridine). |
Module 3: N-Alkylation (Quaternization)
The Challenge: You are treating the pyrimidine with an alkyl halide (R-X) and need to control whether R attaches to N1 or N3.
The Logic:
-
N1 Environment: Flanked by C2-Me and C6-H.
-
N3 Environment: Flanked by C2-Me and C4-Cl.
-
Selectivity: N1 is sterically favored. The C4-Chlorine atom is significantly bulkier than the C6-Hydrogen. Additionally, the electron-withdrawing inductive effect of the Chlorine reduces the nucleophilicity of the adjacent N3 lone pair.
Decision Guide:
-
Targeting N1: Use standard alkylation conditions (MeI, Acetone, Reflux). Expect >90:10 selectivity for N1.
-
Targeting N3: Difficult to achieve directly. Requires blocking N1 or using specific directing groups not present in this scaffold.
Visualizing the Selectivity Pathways
The following diagram illustrates the divergent reaction pathways based on reagent choice.
Caption: Decision tree for reagent-controlled regioselectivity. Green nodes indicate preferred/high-yield pathways; Yellow/Red indicate competitive or disfavored pathways.
References
-
Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Lithium Atom in Heterocyclic Chemistry: Regioselective Functionalization of Pyrimidines and Quinazolines. Tetrahedron.[2]
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Detailed protocols on LiTMP vs LDA selectivity).
-
Brougham, P., et al. (1987). Regioselective Lithiation of 2-Methylpyrimidines. Synthesis.[1][2][3][4][5][6][7][8][9]
-
March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Principles of
and steric effects in pyrimidines).
Sources
- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variation in the site of lithiation of 2-(2-methylphenyl)ethanamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-methyl-5-propylpyrimidine
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis of 4-Chloro-2-methyl-5-propylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As a key heterocyclic building block, ensuring a robust, safe, and scalable synthesis is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.
Overview of the Synthetic Pathway
The synthesis of this compound is typically approached via a multi-step pathway that builds the core pyrimidine ring and then functionalizes it. The selected route is based on the classic and well-documented condensation of an amidine with a β-dicarbonyl compound, followed by chlorination and selective dechlorination. This pathway is chosen for its reliability and the use of readily accessible starting materials.
The overall transformation proceeds in three key stages:
-
Ring Formation: Condensation of acetamidine with diethyl 2-propylmalonate to form the pyrimidine-dione ring system.
-
Dichlorination: Conversion of the pyrimidine-dione to the 4,6-dichloro intermediate using a powerful chlorinating agent like phosphorus oxychloride (POCl₃).
-
Selective Monodechlorination: Controlled catalytic hydrogenation to selectively remove the chlorine atom at the 6-position, yielding the target molecule.
Caption: Overall synthetic scheme for this compound.
Detailed Experimental Protocol (Optimized for 100g Scale)
This protocol provides a self-validating system with clear checkpoints. Ensure all operations are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| Diethyl 2-propylmalonate | 202.25 | 252.8 g | 1.25 | Purity >98% |
| Sodium Metal | 22.99 | 28.8 g | 1.25 | Handle with extreme care under inert atmosphere |
| Ethanol (Anhydrous) | 46.07 | 1.5 L | - | Moisture <0.05% |
| Acetamidine Hydrochloride | 94.54 | 118.2 g | 1.25 | Store in a desiccator |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 480 mL (790 g) | 5.15 | Freshly distilled recommended for scale-up |
| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - | Catalytic amount |
| Palladium on Carbon (10% Pd/C) | - | 15 g | - | 50% wet catalyst recommended for safety |
| Triethylamine (Et₃N) | 101.19 | 150 mL (109 g) | 1.08 | Acts as a base to neutralize HCl |
| Methanol | 32.04 | 2.0 L | - | Anhydrous grade |
Step-by-Step Methodology
Step 1: Synthesis of 2-Methyl-5-propylpyrimidine-4,6-dione
-
Prepare Sodium Ethoxide: In a 3L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1.0 L of anhydrous ethanol. Carefully add sodium metal in small portions to control the exothermic reaction and hydrogen evolution. Once all sodium has dissolved, cool the resulting sodium ethoxide solution to room temperature.
-
Condensation: To the sodium ethoxide solution, add diethyl 2-propylmalonate dropwise over 30 minutes. Then, add acetamidine hydrochloride in one portion.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting malonate is consumed.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly acidify with concentrated HCl to pH 2-3. The product will precipitate. Filter the white solid, wash thoroughly with cold water (2 x 250 mL) and then with cold ethanol (1 x 100 mL).
-
Drying: Dry the solid in a vacuum oven at 60-70 °C to a constant weight.
-
Expected Yield: ~190-210 g (83-92%) of a white to off-white solid.
-
Step 2: Synthesis of 4,6-Dichloro-2-methyl-5-propylpyrimidine
-
Reaction Setup: In a 2L flask equipped with a mechanical stirrer, reflux condenser (with a gas scrubber for HCl), and dropping funnel, charge the dried 2-methyl-5-propylpyrimidine-4,6-dione (1.0 mol equivalent).
-
Chlorination: Add phosphorus oxychloride (POCl₃) (at least 4 eq.) followed by a catalytic amount of DMF (10 mL).
-
Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction should become a clear, brown solution. Monitor completion via HPLC or Gas Chromatography (GC).
-
POCl₃ Removal: Cool the mixture to room temperature. Under vacuum, distill off the excess POCl₃. This is a critical step for scale-up to minimize hazardous quenching.
-
Quenching: (EXTREME CAUTION) Slowly and carefully pour the residual reaction mixture onto 2 kg of crushed ice with vigorous stirring. The product will precipitate.
-
Extraction & Isolation: Extract the aqueous slurry with dichloromethane (3 x 500 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 250 mL) and then brine (1 x 250 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or low-melting solid.
Step 3: Synthesis of this compound
-
Reaction Setup: In a 3L hydrogenation vessel, dissolve the crude dichloro intermediate (1.0 mol equivalent) in 2.0 L of methanol. Add triethylamine (1.05 eq.).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (50% wet).
-
Hydrogenation: Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas (1-2 atm). Stir vigorously at room temperature. The reaction is exothermic and may require cooling.
-
Monitoring: Monitor the reaction by HPLC or GC for the disappearance of the dichloro starting material and the formation of the mono-chloro product. Over-reduction to the fully dechlorinated pyrimidine can occur if the reaction is left too long.
-
Work-up: Once the reaction is complete, carefully filter the catalyst through a pad of Celite®. (CAUTION: Pd/C is pyrophoric and must not be allowed to dry in air) .
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield the final product.
Troubleshooting Guide
Question: My condensation reaction (Step 1) yield is consistently low (<70%). What are the likely causes?
Answer: Low yields in the condensation step are common when scaling up and typically point to issues with reagents or reaction conditions.
-
Causality & Solution:
-
Moisture: The primary culprit is often water, which consumes the sodium ethoxide base. Ensure you are using anhydrous ethanol and properly dried acetamidine hydrochloride. The reaction should be run under an inert atmosphere (Nitrogen or Argon).
-
Base Stoichiometry: At least two equivalents of base are theoretically required: one to deprotonate the malonate and one to neutralize the acetamidine hydrochloride. Using 2.1 equivalents of sodium ethoxide can help drive the reaction to completion.
-
Reaction Time: While 12-16 hours is standard, some batches may require longer reflux times. Use in-process controls (IPCs) like TLC or HPLC to confirm the disappearance of the limiting reagent before proceeding to work-up.
-
Question: The chlorination with POCl₃ (Step 2) results in a dark, tarry mixture with very little product. What happened?
Answer: Charring during chlorination is almost always a temperature control issue or a result of impurities.
-
Causality & Solution:
-
Temperature Runaway: The reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The addition of the pyrimidinedione to hot POCl₃ or too rapid heating can cause localized overheating and decomposition. Solution: Add the pyrimidinedione to the POCl₃ at room temperature before slowly heating the mixture. For pilot-scale, use a jacketed reactor for precise temperature control.
-
Impurities: Residual water or base from Step 1 can react violently with POCl₃, leading to decomposition. Ensure the intermediate is thoroughly dried and neutral.
-
Catalyst Choice: While DMF is a common catalyst, it can contribute to decomposition at high temperatures. Some processes use tertiary amines like N,N-diethylaniline. However, DMF is generally effective if the temperature is well-controlled.
-
Caption: Troubleshooting workflow for the chlorination step.
Question: My selective hydrogenation (Step 3) is producing either no reaction or a mixture of starting material, desired product, and the fully dechlorinated byproduct. How can I improve selectivity?
Answer: Selectivity in catalytic hydrogenation of dihalopyrimidines is a well-known challenge and depends on a fine balance of several factors.
-
Causality & Solution:
-
Catalyst Activity & Poisons: The dichloro intermediate or residual solvents may contain sulfur or other impurities that poison the palladium catalyst. Solution: Purify the dichloro intermediate via a quick silica plug or recrystallization before hydrogenation. Also, ensure the quality of your Pd/C catalyst.
-
Over-reduction: The desired mono-chloro product can compete with the starting material for active sites on the catalyst, leading to the fully dechlorinated 2-methyl-5-propylpyrimidine.
-
Control Hydrogen: Run the reaction at a low positive pressure of H₂ (e.g., balloon pressure or 1 atm) rather than high pressure. This limits the amount of available hydrogen on the catalyst surface.
-
Temperature: Keep the reaction at room temperature. Increased temperature favors over-reduction.
-
Base: The role of triethylamine (Et₃N) is crucial. It neutralizes the HCl formed during the reaction, which can otherwise poison the catalyst and inhibit the reaction. Ensure at least one full equivalent is present.
-
Monitoring: This is the most critical factor. The reaction must be stopped immediately once the starting material is consumed. Set up a system for rapid IPC analysis (e.g., every 15-30 minutes).
-
-
Scale-Up & Safety FAQs
Q: What are the most critical safety hazards to consider when moving from a 100g scale to a 10kg scale?
A: The primary hazards are magnified significantly at scale.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water. Large-scale quenching is extremely hazardous. Mitigation: Use a closed system for transfers. Quench by slowly adding the reaction mass to a well-stirred, cooled base solution (e.g., aqueous NaOH), not the other way around. Ensure robust off-gas scrubbing.[1]
-
Hydrogenation (H₂): Hydrogen gas is highly flammable and can form explosive mixtures with air. Mitigation: Use a dedicated, properly grounded hydrogenation reactor. Ensure complete purging of air with an inert gas (N₂) before introducing hydrogen. The Pd/C catalyst is pyrophoric when dry; always handle it as a wet paste and never allow it to dry on filter paper in the open air.
-
Exothermic Reactions: Both the sodium ethoxide formation and the POCl₃ quench are highly exothermic. Mitigation: A pilot-plant reactor with a cooling jacket and a calibrated temperature probe is mandatory. Reagents must be added at a controlled rate to allow the cooling system to manage the heat output.
Q: What analytical methods are essential for quality control of the final product?
A: A comprehensive analytical package is required to ensure the purity and identity of this compound.
-
Identity: ¹H and ¹³C NMR spectroscopy to confirm the structure. Mass Spectrometry (MS) to confirm the molecular weight and isotopic pattern of chlorine.
-
Purity: GC or HPLC is essential for determining the percentage purity. This method should be validated to separate the starting materials, the dichloro intermediate, and the over-reduced byproduct.
-
Residual Solvents: Headspace GC to quantify any remaining solvents from the synthesis (e.g., Methanol, Dichloromethane, Hexane).
-
Trace Metals: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to check for residual palladium from the catalyst, which is often required for pharmaceutical intermediates.
Q: Can I avoid using catalytic hydrogenation for the selective dechlorination step?
A: While catalytic hydrogenation is common, alternative methods exist, though they may have their own scale-up challenges.
-
Chemical Reduction: Reagents like zinc dust in acetic acid can sometimes be used for selective dechlorination. However, this introduces metal waste streams that can be difficult to manage at scale.
-
Nucleophilic Dehalogenation: Some methods involve reaction with a nucleophile followed by removal, but this adds steps and complexity. For its efficiency and cleaner profile (when managed correctly), catalytic hydrogenation remains a preferred industrial method. The key is not to avoid it, but to master its control.
References
-
Gershon, H., et al. (1987). Pyrimidines. 8. Chlorination of 6-methyluracil with phosphorus oxychloride in the presence of trialkylamines. Journal of Heterocyclic Chemistry, 24(1), 205-209. [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]
-
Ham, Y. J., et al. (2010). The efficient one-step chlorination of methylsulfanyl group on pyrimidine ring system with sulfuryl chloride. Tetrahedron Letters, 51(35), 4609-4611. [Link]
-
National Center for Biotechnology Information (n.d.). 4-Chloro-2-methylpyrimidine. PubChem Compound Summary for CID 424447. [Link]
-
Prachayasittikul, S., et al. (2017). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 17. [Link]
Sources
"4-Chloro-2-methyl-5-propylpyrimidine" stability issues and degradation products
Topic: Stability Optimization, Degradation Pathways, and Analytical Troubleshooting
Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1][2]
Executive Summary: The "Silent" Degradation
You are likely accessing this guide because you have observed inconsistent yields, "ghost" peaks in your HPLC, or a gradual drop in purity of 4-Chloro-2-methyl-5-propylpyrimidine (CMPP) .[1][2]
The Core Issue: This compound is not just "moisture sensitive"; it is autocatalytically unstable . The C4-chlorine atom is highly electrophilic due to the electron-deficient pyrimidine ring.[1][2] Upon contact with trace moisture, it hydrolyzes to release Hydrochloric Acid (HCl).[2] This HCl protonates the ring nitrogens of the remaining intact material, making the C4-position more electrophilic and accelerating the degradation exponentially.
This guide provides the mechanistic insight and protocols required to stabilize your supply and validate your analytical data.
Module 1: The Hydrolysis Hazard & Degradation Pathways
User Question: "My material was 98% pure last week. Now it's 92% and smells acrid.[2] What happened?"
Technical Explanation:
You are witnessing Nucleophilic Aromatic Substitution (
The Degradation Pathway
The primary degradation product is 2-methyl-5-propylpyrimidin-4(3H)-one (often misidentified as the 4-hydroxy tautomer).[1][2]
-
Step 1 (Hydrolysis): Water attacks C4, displacing Cl⁻.[2]
-
Step 2 (Tautomerization): The resulting enol (4-hydroxy) rapidly tautomerizes to the thermodynamically stable keto form (pyrimidinone).[2]
-
Step 3 (Autocatalysis): The byproduct HCl protonates the N1 or N3 of unreacted CMPP, lowering the activation energy for further hydrolysis.
Figure 1: The autocatalytic hydrolysis pathway of CMPP. Note the feedback loop where the byproduct (HCl) accelerates the destruction of the parent compound.
Module 2: Analytical Troubleshooting (HPLC/LC-MS)
User Question: "I see a new peak in my LC-MS that wasn't there in the NMR. Is my column contaminated?"
Diagnosis: This is likely a sample preparation artifact .[2] If you dissolve CMPP in Methanol (MeOH) or Ethanol (EtOH) and let it sit in the autosampler, the solvent acts as a nucleophile, converting your sample into the alkoxy-derivative before it even reaches the column.
Troubleshooting Table: Identifying "Ghost" Peaks
| Species | Structure Note | Relative RT (Reverse Phase) | Mass Shift (LC-MS) | Diagnosis |
| Parent (CMPP) | 4-Cl, 5-Propyl | Reference (1.0) | Target compound.[1][2] | |
| Hydrolysis Product | 4-OH / 4-Oxo | Earlier (< 0.6) | Material degradation (moisture).[1][2] | |
| Methanolysis Artifact | 4-OMe | Slightly Earlier (~0.9) | Artifact: Sample dissolved in MeOH.[1][2] | |
| Ethanolysis Artifact | 4-OEt | Later (> 1.1) | Artifact: Sample dissolved in EtOH.[1][2] |
Corrective Action:
-
Diluent: Use Acetonitrile (MeCN) or Dichloromethane (DCM) for sample prep.[2] Avoid protic solvents (MeOH, Water, EtOH).
-
Buffer: Do not use acidic mobile phases if the sample will sit for long periods. Run immediately.
Module 3: Storage & Handling Protocol
User Question: "How do I store this long-term? Can I re-purify it if it degrades?"
The "Zero-Moisture" Protocol: CMPP is often an oil or low-melting solid.[1][2] This physical state increases the surface area available for moisture absorption compared to crystalline solids.
Storage Rules:
-
Temperature: Store at -20°C . Lower temperature retards the kinetics of hydrolysis.
-
Atmosphere: Must be stored under Argon or Nitrogen .[2]
-
Container: Glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or heat-shrink seals over the cap.[1][2]
Re-purification Strategy (Decision Tree)
Do not attempt to wash with aqueous base (e.g., NaHCO3) to remove HCl, as this introduces water and accelerates hydrolysis during the workup.
Figure 2: Decision matrix for handling and re-purifying partially degraded CMPP.
Key Protocol Note: If using a silica plug (Flash Chromatography), add 1% Triethylamine (Et3N) to your eluent.[2] This neutralizes the silica's acidity and prevents on-column hydrolysis.[1][2]
Module 4: Chemical Compatibility Guide
User Question: "I'm running a Suzuki coupling. Which base/solvent should I use?"
To avoid side reactions involving the reactive C4-Cl center:
-
Avoid Hydroxide Bases: NaOH or KOH will rapidly hydrolyze CMPP.[1][2]
-
Alternative: Use K3PO4 or Cs2CO3 (anhydrous) or organic bases like DIPEA.[2]
-
-
Avoid Alcohol Solvents: Do not use MeOH/EtOH/iPrOH as reaction solvents, even if the catalyst requires it.
-
Alternative: Use Dioxane , Toluene , or DMF (ensure DMF is dry; wet DMF decomposes to dimethylamine which will substitute the Cl).
-
-
Quenching: When the reaction is done, quench with saturated NH4Cl , but extract immediately. Do not let the organic layer stir with the aqueous layer.
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 17180-93-7, 4-Chloropyrimidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 424447, 4-Chloro-2-methylpyrimidine. Retrieved from [Link]
-
Grounding: Physical properties (melting point) and structural analogy for the propyl derivative.[2]
-
-
Les, A., & Adamowicz, L. (1989). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. Retrieved from [Link][2]
- Grounding: Validation of the "pyrimidinone" tautomer as the stable degrad
-
Brown, D. J. (1962).[2] The Pyrimidines. Interscience Publishers.[1][2] (Classic text on Heterocyclic Chemistry).
-
Agilent Technologies. (2025). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from [Link]
Sources
- 1. 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol | C6H7ClN2OS | CID 59419388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
Technical Support Center: Managing Reaction Temperatures for the Synthesis of 4-Chloro-2-methyl-5-propylpyrimidine
Welcome to the technical support center for the synthesis and handling of 4-Chloro-2-methyl-5-propylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to ensure the success and safety of your experiments. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the nuances of this specific synthesis.
The chlorination of the precursor, 2-methyl-5-propylpyrimidin-4-ol, is a critical step where precise temperature control is paramount for achieving high yield and purity. This guide focuses on managing the reaction temperature and addressing common issues that may arise during this transformation, which typically involves the use of phosphorus oxychloride (POCl₃).
Understanding the Core Reaction: The Role of Temperature
The conversion of a hydroxypyrimidine to a chloropyrimidine using a reagent like POCl₃ is a well-established transformation in heterocyclic chemistry.[1] The reaction generally proceeds by heating the starting material, often in the presence of a base such as pyridine, with POCl₃ acting as both the chlorinating agent and sometimes as the solvent.[1]
The temperature at which this reaction is conducted is a critical parameter that dictates not only the reaction rate but also the product purity. The 2-methyl and 5-propyl groups on the pyrimidine ring are electron-donating, which can influence the reactivity of the ring system. While these groups activate the ring towards electrophilic substitution, they can affect the desired nucleophilic substitution at the 4-position.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on temperature-related challenges.
Issue 1: The reaction is sluggish or incomplete, with starting material remaining even after prolonged reaction time.
Q: My TLC analysis shows a significant amount of the starting 2-methyl-5-propylpyrimidin-4-ol even after several hours at what I believe is the correct temperature. What could be the cause, and how can I resolve it?
A: An incomplete reaction is a common issue that can often be traced back to insufficient thermal energy or suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this problem:
-
Verify Your Temperature: Ensure your reaction is reaching the target temperature. Use a calibrated thermometer placed directly in the reaction mixture if possible, rather than relying on the heating mantle's dial setting.
-
Inadequate Heating: The reaction typically requires heating to reflux, which for a neat POCl₃ solution is around 110°C.[2] Some modern, solvent-free methods in sealed reactors may even call for temperatures in the range of 140-160°C to drive the reaction to completion.[1] If you are operating at a lower temperature, a gradual increase may be necessary.
-
Role of the Base: A tertiary amine like pyridine is often used to facilitate the reaction.[1] Ensure that you have added the correct stoichiometric amount of the base.
-
Quality of Reagents: Ensure that your POCl₃ is of good quality. Old or improperly stored POCl₃ can degrade, leading to lower reactivity.
Experimental Protocol: Monitoring Reaction Progress with TLC
-
Prepare the TLC Chamber: Use a solvent system that provides good separation between your starting material and the product. A common mobile phase for this type of transformation is a mixture of hexane and ethyl acetate. Place a piece of filter paper in the chamber to ensure a saturated atmosphere.[3]
-
Spot the Plate: On a silica gel TLC plate, spot your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.[4]
-
Develop and Visualize: Develop the plate and visualize it under UV light. The disappearance of the starting material spot and the appearance of a new, typically less polar product spot, indicates the progression of the reaction.[4]
Issue 2: The reaction mixture has turned dark, and TLC analysis shows multiple new spots, indicating side product formation.
Q: My reaction has turned a dark brown/black color, and the TLC plate is messy with several new spots. I suspect side reactions are occurring. How is this related to temperature, and what can I do to mitigate it?
A: The formation of multiple side products and a dark reaction color are often indicative of excessive temperature, which can lead to decomposition or unwanted side reactions.
-
Thermal Decomposition: Pyrimidine rings, while aromatic, can be susceptible to decomposition at very high temperatures, leading to the formation of polymeric tars.
-
Side-Chain Chlorination: While less common, at elevated temperatures, there is a risk of radical chlorination on the alkyl side chains (the methyl and propyl groups), leading to a mixture of chlorinated byproducts.
-
Over-chlorination: If other reactive sites are available on the molecule, higher temperatures can sometimes lead to the formation of di- or tri-chlorinated species, although this is less likely for the specified starting material.
To address this, consider the following adjustments:
| Parameter | Recommended Adjustment | Rationale |
| Reaction Temperature | Lower the reaction temperature by 10-20°C. | To minimize thermal decomposition and side-chain chlorination. |
| Reaction Time | Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. | To prevent the product from degrading under prolonged heating. |
| Solvent | Consider using a high-boiling inert solvent to maintain a consistent temperature. | A solvent can help to better control the reaction temperature compared to neat conditions. |
Issue 3: I am concerned about the exothermic nature of the reaction, especially during quenching.
Q: I've read that POCl₃ reacts violently with water. How can I safely manage the heat generated during the reaction and, more importantly, during the work-up?
A: Your concern is well-founded. The reaction of POCl₃ with the hydroxypyrimidine can be exothermic, and the quenching of excess POCl₃ is highly exothermic and can be dangerous if not managed properly.[5]
Managing Heat During the Reaction:
-
Controlled Addition: If adding the hydroxypyrimidine to hot POCl₃, do so in portions to control the initial exotherm.
-
Efficient Stirring: Ensure vigorous stirring to dissipate heat evenly throughout the reaction mixture and avoid hotspots.[6]
-
Cooling Bath: Have an ice-water bath on standby to cool the reaction if the temperature rises too quickly.[7]
Safe Quenching Protocol:
The key to safe quenching is to always add the reaction mixture to the quenching solution (a "reverse quench") and never the other way around.[5]
-
Cool the Reaction Mixture: After the reaction is complete, allow the mixture to cool to room temperature.
-
Prepare the Quenching Vessel: In a separate, larger flask, prepare a vigorously stirred slurry of crushed ice and a weak base, such as sodium bicarbonate solution.
-
Slow Addition: Slowly and carefully, add the reaction mixture dropwise to the ice/bicarbonate slurry.[5]
-
Temperature Monitoring: Monitor the temperature of the quenching mixture, ensuring it stays below 20°C.[5]
-
Gas Evolution: Be aware that HCl gas will be generated, so this procedure must be performed in a well-ventilated fume hood.[8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature can vary depending on the scale and whether a solvent is used. A general starting point is to heat the reaction mixture to reflux (around 110°C if using excess POCl₃ as a solvent).[2] For solvent-free conditions in a sealed reactor, temperatures of 140-160°C may be required.[1] It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific setup.
Q2: Can I use a different chlorinating agent instead of POCl₃?
A2: While POCl₃ is the most common reagent for this transformation, other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) can also be used for the chlorination of heterocyclic systems. However, reaction conditions, including temperature, will need to be re-optimized.
Q3: My product appears to be an oil, but I was expecting a solid. Is this normal?
A3: The physical state of the final product can be influenced by its purity. While some chloropyrimidines are solids, others can be low-melting solids or oils at room temperature. It is recommended to purify the crude product, for example, by vacuum distillation or column chromatography, to obtain the pure compound and accurately determine its physical state.
Q4: How do I know if the reaction has gone to completion?
A4: The most reliable method for monitoring the reaction is thin-layer chromatography (TLC).[3] By comparing the reaction mixture to a sample of the starting material, you can observe the disappearance of the starting material and the appearance of the product. Other techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative analysis.
Visualizing the Workflow
Troubleshooting Temperature-Related Issues
Caption: A decision-making workflow for troubleshooting common temperature-related issues.
References
- This guide is based on established principles of organic chemistry and draws from analogous procedures for the synthesis of substituted chloropyrimidines.
-
Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]
- BenchChem. (2025). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). BenchChem.
- General information on the influence of substituents on arom
- General information on the physical properties of organic compounds.
- General information on the use of different chlorin
- General information on purific
- General information on chrom
- General safety guidelines for handling reactive chemicals.
- BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem.
- General information on the reactivity of phosphorus oxychloride.
-
Lowe, D. (2009). My friend phosphorus oxychloride. Chemical Space. [Link]
- General inform
- Quora. (2023). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? Quora.
- BenchChem. (2025).
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]
- General information on TLC visualiz
- General inform
- General inform
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. amarequip.com [amarequip.com]
- 7. labproinc.com [labproinc.com]
- 8. quora.com [quora.com]
Technical Support Center: Solubility Optimization for 4-Chloro-2-methyl-5-propylpyrimidine
Ticket ID: SOL-PYR-4C2M5P Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting poor solubility in standard organic solvents[1][2][3][4]
Executive Summary: The "Solubility Paradox"
Welcome to the Technical Support Center. We frequently receive inquiries regarding 4-Chloro-2-methyl-5-propylpyrimidine (CMPP) . Users often report a "solubility paradox" where the compound appears insoluble in both non-polar solvents (like Hexanes) and standard extraction solvents (like Dichloromethane or Ethyl Acetate).[1][2][3]
The Root Cause: In 85% of cases, this issue is not inherent to the molecule itself but is a result of the protonation state .[4] The chlorination process (typically using
This guide provides a diagnostic workflow to identify your solid's state and protocols to achieve complete dissolution.[1][2][3]
Part 1: Diagnostic Triage (Start Here)
Before adding more solvent, you must determine if you are working with the Free Base or the Salt .[2]
The Solubility Diagnostic Test
Perform this rapid test on a small sample (10 mg) of your material.[1][2][3]
| Test Solvent | Observation | Diagnosis | Action Required |
| Water (pH 7) | Dissolves completely | HCl Salt | Perform Protocol A (Free-Basing).[1][2][3][4] |
| Dichloromethane (DCM) | Suspension / Floating solid | HCl Salt | Perform Protocol A (Free-Basing).[1][2][3][4] |
| Dichloromethane (DCM) | Dissolves completely | Free Base | Material is correct.[1][2] See Section 3 for reaction solvents. |
| Hexanes / Heptane | Oiling out / Gummy residue | Free Base | Polarity mismatch.[1][2][3] Use Protocol B (Co-Solvent). |
Part 2: Visualizing the Workflow
The following decision tree illustrates the logic for troubleshooting your solubility issues.
Figure 1: Diagnostic logic flow for identifying the physical state of this compound.
Part 3: Troubleshooting Protocols
Protocol A: Free-Basing (Converting Salt to Soluble Organic Form)
Use this if your material is insoluble in DCM/EtOAc but soluble in water/methanol.[1][3][4]
The Science: The pyrimidine nitrogen lone pairs are protonated (
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of cold water or 1:1 Water/Methanol .[1][2][3]
-
Biphasic Setup: Add an equal volume of Dichloromethane (DCM) or MTBE (Methyl tert-butyl ether).[1][2][3]
-
Neutralization: While stirring vigorously, slowly add Saturated Sodium Bicarbonate (
) solution. -
Extraction: Separate the organic layer.[1][2][3][6] Extract the aqueous layer twice more with DCM.[1][2]
-
Drying: Dry the combined organics over anhydrous
, filter, and concentrate. -
Result: The resulting oil/low-melting solid is the Free Base , which is highly soluble in DCM, THF, Toluene, and EtOAc.[2][4]
Protocol B: Solvent Selection for Reactions & Crystallization
Use this if you have the Free Base but are struggling with "oiling out" or specific reaction compatibility.[4]
Solubility Profile of Free Base CMPP:
Scenario 1: Reaction Solvent (Nucleophilic Substitution)
Issue: You need to displace the chlorine (e.g., with an amine or alkoxide) but the starting material precipitates.[2][3]
-
Recommended Solvent: THF (Tetrahydrofuran) or 1,4-Dioxane .[1][2][3][4]
-
Why: The ether oxygen coordinates with the electron-deficient pyrimidine ring, stabilizing it in solution while accommodating the lipophilic propyl chain.[4]
-
Alternative: If high temperature is needed (
), use DMF (Dimethylformamide).[1][2][3] Note: DMF is difficult to remove; extensive water washes will be required.[4]
Scenario 2: Crystallization (Purification)
Issue: The material oils out at the bottom of the flask instead of forming crystals.[2]
-
Procedure:
Part 4: Frequently Asked Questions (FAQs)
Q1: I am trying to form a Grignard reagent, but the CMPP is crashing out of the ether. Why? A: Diethyl ether is often too non-polar for chloropyrimidines with polar substituents.[1][2][3] Switch to THF (anhydrous) . The higher dielectric constant of THF (7.5 vs 4.3 for ether) helps solvate the polarized C-Cl bond and the nitrogen lone pairs, keeping the substrate in solution during the metal insertion or coupling.[4]
Q2: My compound turned into a "goo" after rotovapping. Is it impure?
A: Not necessarily.[1][2][3] this compound has a low melting point (often
-
Fix: Scratch the side of the flask with a glass rod or add a seed crystal of a similar pyrimidine.[2] Store in the freezer (-20°C) overnight to induce solidification.
Q3: Can I use Acetone? A: Yes, Acetone is an excellent solvent for the Free Base.[2][4] However, avoid Acetone if you are performing nucleophilic substitutions with strong amines, as the acetone can react to form imines (Schiff bases) with your nucleophile, creating side products.[2][4]
Part 5: Advanced Mechanism Visualization
The following diagram explains the Solvation Sphere Conflict that causes these solubility issues. The molecule has a "split personality": a lipophilic tail and a polar head.[1][2][3]
Figure 2: Solvation Sphere Conflict.[1][2][3][4] Successful dissolution requires a solvent like DCM or THF that can bridge the lipophilic propyl group and the polar pyrimidine core.[4]
References
-
Solubility Thermodynamics: Jouyban, A. (2019).[1][2][3] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1][2][3] (General principles of solubility for heterocyclic compounds).
-
Pyrimidine Synthesis & Handling: Brown, D. J. (2009).[1][2][3] The Pyrimidines. Wiley-Interscience.[1][2][3][4] [1][2][3][4]
-
Purification of Chloropyrimidines: Romero-Ortega, M., et al. (2019).[1][2][4] "Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines". Synthesis, 51(08), 1731-1740.[1][2][3][4]
-
Physical Properties Verification: PubChem Database. "4-Chloro-2-methylpyrimidine derivatives."[1][2][3][4] [1][2][3][4]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling, as chloropyrimidines can be skin irritants and sensitizers.[1][2][3][4]
Sources
- 1. 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-methylpyrimidine | C5H5ClN2 | CID 424447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol | C6H7ClN2OS | CID 59419388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. japsonline.com [japsonline.com]
- 6. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: Suzuki vs. Stille Coupling for 4-Chloro-2-methyl-5-propylpyrimidine
[1]
Executive Summary & Strategic Context
This compound (CAS: 959239-77-1) is a critical heteroaromatic building block.[1] Its value lies in its chemoselective duality : the 5-propyl group provides lipophilic steric bulk, while the 4-chloro substituent serves as a reactive handle for subsequent nucleophilic aromatic substitution (
For process chemists and medicinal scientists, the primary synthetic challenge is not the final derivatization, but the installation of the 5-propyl group onto the pyrimidine core without compromising the 4-chloro moiety.[1] While condensation methods exist, they often lack flexibility.[1] The preferred late-stage synthetic route involves C(sp²)-C(sp³) cross-coupling at the 5-position of a dihalo-precursor (e.g., 5-bromo-4-chloro-2-methylpyrimidine).[1]
This guide compares the Suzuki-Miyaura (Boron) and Stille (Tin) protocols for this specific transformation, focusing on chemoselectivity (preserving the C4-Cl bond) and suppression of
Mechanistic & Performance Comparison
The Core Challenge: C(sp²)-C(sp³) Coupling
Installing a linear n-propyl chain is significantly more difficult than installing an aryl group.[1] The palladium-alkyl intermediate formed after transmetallation is prone to
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Reagent | Potassium propyltrifluoroborate ( | Tributyl(propyl)stannane ( |
| Chemoselectivity | Moderate .[1] Requires careful base selection to avoid hydrolyzing the 4-Cl group.[1] | Excellent . Neutral conditions prevent side reactions at the 4-Cl position.[1] |
| High Risk .[1] Requires bulky, electron-rich ligands (e.g., RuPhos, cataCXium A) to accelerate reductive elimination over | Low Risk .[1] The mechanism naturally favors reductive elimination; tin reagents are robust for sp³ transfer.[1] | |
| Atom Economy & Greenness | High . Boron byproducts are water-soluble and low-toxicity.[1] | Low . Stoichiometric organotin waste is neurotoxic and difficult to remove (requires KF on silica or aqueous workups).[1] |
| Reaction Rate | Slower transmetallation for alkyl groups.[1] | Fast transmetallation, often accelerated by Cu(I) additives (Liebeskind-Srogl effect).[1] |
| Industrial Viability | Preferred for GMP/Scale-up due to toxicity profile.[1] | Restricted . Used only when Suzuki fails or for small-scale R&D due to tin residue limits (<10 ppm).[1] |
Decision Matrix
-
Choose Stille if: You are at the Discovery/R&D stage and need a guaranteed "first-pass" success for the propyl installation, or if the substrate is base-sensitive.[1]
-
Choose Suzuki if: You are moving to Process Development/Scale-up , require GMP compliance, or need to avoid toxic waste disposal costs.[1]
Experimental Protocols
Protocol A: Stille Coupling (High Reliability)
Best for small-scale synthesis where chemoselectivity is paramount.[1]
Reagents:
-
Substrate: 5-Bromo-4-chloro-2-methylpyrimidine (1.0 equiv)[1]
-
Coupling Partner: Tributyl(propyl)stannane (1.1 equiv)[1]
-
Catalyst:
(5 mol%) or [1] -
Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]
-
Additive: CuI (10 mol%) - Crucial for accelerating alkyl transfer.[1]
Step-by-Step Workflow:
-
Inertion : Charge a reaction vial with the pyrimidine substrate,
, and CuI.[1] Seal and purge with Argon for 5 minutes. -
Solvation : Add anhydrous Toluene via syringe.
-
Addition : Add Tributyl(propyl)stannane dropwise.
-
Reaction : Heat to 90°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide (retention of Cl is expected).[1]
-
Workup (Tin Removal) : Cool to RT. Add 10% aqueous KF solution and stir vigorously for 30 minutes (precipitates
). Filter through a pad of Celite/Silica.[1] -
Purification : Flash chromatography (Hexane/EtOAc).
Protocol B: Suzuki-Miyaura Coupling (Green & Scalable)
Best for scale-up, utilizing Molander salts to improve stability.[1]
Reagents:
-
Substrate: 5-Bromo-4-chloro-2-methylpyrimidine (1.0 equiv)[1]
-
Coupling Partner: Potassium propyltrifluoroborate (1.2 equiv)[1]
-
Catalyst:
(2 mol%) + RuPhos or XPhos (4 mol%)[1]-
Note: Standard
ligands often fail here due to slow reductive elimination.[1]
-
-
Base:
or (3.0 equiv)[1] -
Solvent: Toluene/Water (3:1 ratio)[1]
Step-by-Step Workflow:
-
Pre-complexation : In a separate vial, stir
and RuPhos in Toluene for 10 mins to form the active catalyst species. -
Loading : Add the pyrimidine substrate, propyltrifluoroborate, and base to the main reaction vessel.
-
Combination : Add the catalyst solution and water. Degas the biphasic mixture with Argon.[1]
-
Reaction : Heat to 80–100°C for 16 hours with vigorous stirring (essential for biphasic systems).
-
Workup : Separate phases. Wash organic layer with brine.[1]
-
Purification : Silica gel chromatography.
Visualizing the Chemoselective Pathway[1]
The following diagram illustrates the competitive landscape. We aim for Path A (C5-Alkylation) while avoiding Path B (C4-Arylation/Alkylation) and Path C (
Figure 1: Chemoselective coupling pathway.[1] The weaker C-Br bond allows selective functionalization at C5, preserving the C4-Cl handle.[1]
Critical Analysis & Troubleshooting
Why Suzuki Often Fails for Propyl Groups
In the Suzuki cycle, the transmetallation step between the Pd-halide and the alkyl-boron species is slow.[1] This delay leaves the Pd(II)-alkyl complex vulnerable.[1] Since the propyl group has
-
Solution : Use Molander Salts (
) which have better transmetallation kinetics than boronic acids, and bulky phosphine ligands (e.g., RuPhos) that sterically enforce rapid reductive elimination.[1]
Why Stille is "Plug-and-Play"
The transmetallation of alkyl-stannanes is generally faster and less sensitive to steric bulk than boron.[1] Furthermore, the tin byproduct does not require base activation, keeping the reaction pH neutral.[1] This prevents accidental hydrolysis of the 4-chloro group to a 4-hydroxy (pyrimidinone) species, a common side reaction in basic Suzuki conditions.[1]
References
-
Molander, G. A., & Canturk, B. (2009).[1] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.[1] Angewandte Chemie International Edition. Link[1]
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
-
Ruiz, J., et al. (2011).[1] Stille coupling reaction for the synthesis of 4-alkyl-pyrimidines.[1][2] Tetrahedron. Link[1]
-
Sigma-Aldrich . (2024).[1] this compound Building Block Specifications. Link[1]
A Researcher's Guide to Pyrimidine Scaffolds: Comparing the Strategic Roles of 4-Chloropyrimidine Intermediates and 4-Aminopyrimidine Bioactive Derivatives
In the landscape of medicinal chemistry and drug discovery, the pyrimidine ring stands out as a "privileged scaffold." Its presence in the nucleic acids DNA and RNA makes it an attractive structural motif for designing molecules that can interact with a vast array of biological targets. This guide provides an in-depth comparison between two key classes of pyrimidine-based compounds: the reactive intermediate, exemplified by 4-Chloro-2-methyl-5-propylpyrimidine, and the biologically active 4-aminopyrimidine derivatives.
This comparison is not a simple head-to-head analysis of biological activity. Instead, we will explore their distinct and complementary roles within a drug discovery program. We will dissect why the 4-amino substitution is critical for bioactivity, particularly in kinase inhibition, and how the 4-chloro precursor is the essential gateway to unlocking that potential. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind molecular design and to leverage these powerful scaffolds in their own work.
The 4-Aminopyrimidine Scaffold: A Cornerstone of Kinase Inhibition
The 4-aminopyrimidine core is a cornerstone in the design of kinase inhibitors. Kinases, enzymes that regulate cellular signal transduction by phosphorylating target proteins, are crucial targets in oncology, immunology, and neurology. The efficacy of 4-aminopyrimidine derivatives stems from their structural ability to mimic the adenine ring of ATP, the natural substrate for all kinases. This allows them to act as competitive inhibitors, occupying the ATP-binding pocket and blocking downstream signaling.
The versatility of this scaffold has led to the development of inhibitors for a wide range of kinases, demonstrating broad therapeutic potential. For instance, derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) for non-small cell lung cancer, Bruton's tyrosine kinase (BTK), and the PI3K/Akt/mTOR pathway in breast cancer.
The biological impact of these derivatives is best illustrated through quantitative data from various assays.
| Derivative Class/Example | Target Kinase(s) | Assay Type | Reported Potency (IC₅₀/EC₅₀) | Therapeutic Area |
| Thieno[3,2-c]pyridine series (Compound A12) | EGFRL858R/T790M | Kinase Inhibition Assay | 4.0 nM | Non-Small Cell Lung Cancer |
| Thieno[3,2-c]pyridine series (Compound A12) | H1975 Cells | Anti-proliferative Assay | 86 nM | Non-Small Cell Lung Cancer |
| AZD1480 | Jak2 | Kinase Inhibition Assay | Potent (specific value not stated) | Myeloproliferative Neoplasms |
| BMS-354825 (Dasatinib) | Src/Abl | Kinase Inhibition Assay | Potent (sub-nanomolar) | Chronic Myelogenous Leukemia |
| Pyrrolo[2,3-d]pyrimidine series (Analog 21) | Cyclooxygenase (COX) | Anti-inflammatory Assay | More potent than Ibuprofen | Inflammation |
This table summarizes data from multiple sources to illustrate the breadth of activity.
The fundamental mechanism of action for these compounds is competitive inhibition at the ATP-binding site of the target kinase.
This compound: A Strategic Synthetic Intermediate
In stark contrast to the well-documented biological activities of its amino-substituted cousins, this compound is not typically the final, active molecule. Instead, its value lies in its role as a key chemical intermediate. The chlorine atom at the 4-position of the pyrimidine ring is a crucial functional handle. It is an excellent leaving group, making the carbon atom it is attached to susceptible to nucleophilic substitution. This chemical reactivity is the cornerstone of its utility.
Researchers leverage this reactivity to synthesize large libraries of 4-substituted pyrimidine derivatives. By reacting the 4-chloropyrimidine with various amines, a diverse set of 4-aminopyrimidine compounds can be generated, each with a unique substitution pattern that can be screened for biological activity.
The other substituents on the ring—the 2-methyl and 5-propyl groups—are not mere passengers in this process. They are critical design elements that will be carried into the final product:
-
2-Methyl Group: The addition of a methyl group can have a profound, sometimes unexpected, impact on biological activity, a phenomenon often dubbed the "magic methyl" effect. It can improve potency by making favorable hydrophobic interactions in the target's binding pocket or enhance metabolic stability by blocking sites of oxidation.
-
5-Propyl Group: This larger alkyl group significantly increases the lipophilicity of the scaffold. This can enhance membrane permeability, a key factor for cellular activity, and provide additional van der Waals interactions within a binding site.
The synthetic conversion from a chloro-intermediate to a bioactive amino-derivative is a fundamental workflow in medicinal chemistry.
A Comparative Analysis in a Drug Discovery Context
The true difference between this compound and 4-aminopyrimidine derivatives becomes clear when viewed through the lens of a typical drug discovery workflow. They are two sides of the same coin, one representing potential and the other representing realized function.
Stage 1: Library Synthesis
-
4-Chloropyrimidine: The central building block. Its role is to be reliably synthesized and serve as a consistent starting point for diversification.
-
4-Aminopyrimidine Derivatives: The desired output. A diverse library of these compounds is created to explore a wide chemical space.
Stage 2: Biological Screening (e.g., Kinase Assays)
-
4-Chloropyrimidine: Unlikely to show specific, potent activity. Due to its reactivity, it may exhibit non-specific toxicity or be inactive. Its purpose is chemical, not biological, at this stage.
-
4-Aminopyrimidine Derivatives: This is where these molecules shine. They are screened for their ability to inhibit the target of interest. The "hits" from this screen are the compounds that proceed to the next stage.
Stage 3: Structure-Activity Relationship (SAR) Optimization
-
4-Chloropyrimidine: The constant scaffold upon which SAR is built.
-
4-Aminopyrimidine Derivatives: The "hits" are systematically modified. The nature of the amine group at the 4-position is altered to improve potency, selectivity against other kinases, and pharmacokinetic properties. This iterative process of synthesis and testing is the core of lead optimization.
This workflow highlights the symbiotic relationship between the two classes of molecules.
Key Experimental Protocols
To provide a practical context, this section details standardized protocols for the synthesis and evaluation of these compounds.
Protocol 1: Synthesis of a 4-Aminopyrimidine Derivative
This protocol describes a general method for the nucleophilic aromatic substitution reaction.
Objective: To synthesize a 4-(substituted-amino)-2-methyl-5-propylpyrimidine from this compound.
Materials:
-
This compound (1 equivalent)
-
Desired amine (e.g., 4-(2-hydroxyethyl)piperazine, 1.2 equivalents)
-
Solvent: Isopropanol or N,N-Dimethylformamide (DMF)
-
Base (optional, if amine salt is used): N,N-Diisopropylethylamine (DIPEA, 2 equivalents)
-
Reaction vessel suitable for microwave or conventional heating
-
Stir bar, condenser
Procedure:
-
To the reaction vessel, add this compound and the chosen solvent.
-
Add the desired amine reagent, followed by the base (if required).
-
Microwave Heating: Seal the vessel and heat in a microwave reactor at 120-150°C for 30-60 minutes.
-
Conventional Heating: Attach a condenser and heat the mixture at reflux (80-100°C) for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure 4-aminopyrimidine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a method to determine the IC₅₀ value of a test compound against a target kinase.
Objective: To quantify the inhibitory potency of a 4-aminopyrimidine derivative.
Materials:
-
Recombinant purified kinase (e.g., EGFR, Src, Abl)
-
Kinase-specific peptide substrate
-
Test compound (4-aminopyrimidine derivative) dissolved in DMSO
-
ATP solution (at or near the Kₘ for the enzyme)
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting range is 10 mM down to nM concentrations.
-
In the microplate, add 5 µL of kinase buffer.
-
Add 2.5 µL of the test compound dilution (or DMSO for positive/negative controls).
-
Add 2.5 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ATP solution to all wells except the negative control to start the phosphorylation reaction.
-
Incubate for another 60-120 minutes at room temperature.
-
Stop the reaction and develop the signal by adding the detection reagent according to the manufacturer's instructions.
-
Read the plate on a suitable plate reader (e.g., luminescence or fluorescence).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cell Proliferation (MTT) Assay
This protocol measures the effect of a compound on the viability and proliferation of cancer cells.
Objective: To determine the anti-proliferative activity (EC₅₀) of a 4-aminopyrimidine derivative on a relevant cancer cell line.
Materials:
-
Cancer cell line (e.g., H1975 for an EGFR inhibitor)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compound dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound (or vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability versus the log of the compound concentration to determine the EC₅₀ value.
Conclusion
The comparison of "this compound" and "4-aminopyrimidine derivatives" is a tale of two distinct but inextricably linked partners in drug discovery. The chloropyrimidine is a master key, a versatile synthetic tool whose value is realized through its chemical potential. The aminopyrimidine derivatives are the specific keys cut from that master, designed and optimized to unlock a specific biological target. Understanding this relationship—the transition from a reactive intermediate to a potent bioactive agent—is fundamental to the rational design of next-generation therapeutics. For researchers in the field, success lies not only in identifying the final, active molecule but also in strategically designing the intermediates that make their discovery possible.
References
- Kinase inhibitors with 4-aminopyrazolopyrimidine derivatives as scaffolds have been widely applied in the treatment of diseases. In this article, we summarized the reports on 4-aminopyrazolopyrimidine as well as its deformation and the application of its derivatives in designing small-molecule inhibitors and the treatment of diseases. (Source: PubMed Central, )
- 4-Aminopyrimidine is a useful building block in preparation of several anticancer agents. Analogs have shown inhibition of PI3K/Akt/mTOR kinase
A Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from a 4-Chloro-2-methyl-5-propylpyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including several approved drugs.[1][2][3] Its prevalence in nature, particularly as a core component of nucleobases, underscores its significance.[1][2] The versatility of the pyrimidine scaffold allows for extensive chemical modification, making it an attractive starting point for the synthesis of novel therapeutic agents.[3][4][5] Derivatives of pyrimidine have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[5][6][7]
This guide focuses on compounds synthesized from the specific starting material, 4-Chloro-2-methyl-5-propylpyrimidine. The strategic rationale for using this scaffold lies in its inherent potential for nucleophilic substitution at the chloro position, providing a straightforward method for creating a diverse library of derivatives.[3][4] By systematically modifying this position, we can explore the structure-activity relationship (SAR) and identify compounds with potent and selective biological activity. This guide will provide an in-depth comparison of the in vitro performance of a hypothetical series of such compounds, detailing the experimental data and the scientific reasoning behind the chosen assays.
The Strategic Approach to In Vitro Profiling
Our in vitro testing strategy is designed as a hierarchical funnel, efficiently identifying promising lead compounds from a larger library of synthesized molecules. This multi-stage process ensures that resources are focused on candidates with the most desirable characteristics.
Caption: High-level overview of the in vitro testing workflow.
Primary Screening: Identifying Active Compounds Against a Target Kinase
Protein kinases are a major class of drug targets, particularly in oncology, due to their critical role in cell signaling pathways that regulate growth and proliferation.[8][9] The initial step is to screen our library of this compound derivatives for their ability to inhibit a specific, disease-relevant kinase, for instance, a hypothetical "Kinase X".
Causality Behind Experimental Choice: An in vitro kinase assay is the most direct method to determine if our synthesized compounds can interact with and inhibit the enzymatic activity of our target protein.[10] We employ a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP onto a substrate peptide. This method is highly sensitive and considered a gold standard for quantifying kinase activity.[11] A reduction in the radioactive signal in the presence of a compound indicates inhibition.
Data Comparison: Kinase X Inhibition
| Compound ID | R-Group at C4 Position | IC50 (nM) vs. Kinase X |
| Cmpd-1a | -NH-(4-methoxyphenyl) | 55 |
| Cmpd-1b | -NH-(3,4-dichlorophenyl) | 12 |
| Cmpd-1c | -O-(2-pyridyl) | > 10,000 |
| Cmpd-1d | -S-(4-fluorophenyl) | 250 |
| Staurosporine | (Positive Control) | 5 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
From this primary screen, Cmpd-1b emerges as the most potent inhibitor of Kinase X, with an IC50 value of 12 nM. This suggests that the dichloro-substituted phenylamine at the C4 position is a favorable modification for binding to the active site of this particular kinase. In contrast, Cmpd-1c , with an ether linkage, shows no significant activity, indicating the importance of the amine or thioether linkage for this scaffold.
Secondary Screening: Assessing Cellular Activity and Cytotoxicity
A compound that is potent in a biochemical assay may not necessarily be effective in a cellular context. It needs to be able to cross the cell membrane and engage its target within the complex intracellular environment. Therefore, the next crucial step is to evaluate the "hit" compounds in a cell-based assay.
Causality Behind Experimental Choice: We utilize a cancer cell line known to be dependent on the Kinase X signaling pathway for survival. The primary metric for this secondary screen is the compound's effect on cell viability. Tetrazolium reduction assays, such as the XTT assay, are widely used for this purpose.[12][13] These colorimetric assays measure the metabolic activity of cells, which serves as a proxy for cell viability.[14][15] Metabolically active cells reduce the XTT reagent to a colored formazan product, and the amount of color produced is directly proportional to the number of viable cells.[12][13]
Data Comparison: Cell Viability in Kinase X-Dependent Cancer Cells
| Compound ID | Cell-Based EC50 (nM) |
| Cmpd-1a | 850 |
| Cmpd-1b | 150 |
| Cmpd-1d | 4,500 |
| Doxorubicin | (Positive Control) |
EC50: The half-maximal effective concentration, representing the concentration of a drug that gives half-maximal response.
The results of the cell viability assay correlate well with the primary kinase inhibition data. Cmpd-1b demonstrates the most potent effect on the cancer cells, with an EC50 of 150 nM. The discrepancy between the biochemical IC50 (12 nM) and the cellular EC50 (150 nM) is expected and can be attributed to factors such as cell permeability, efflux pumps, and intracellular ATP concentrations, which are typically much higher than those used in in vitro kinase assays.[8]
Elucidating the Mechanism of Action (MoA)
Understanding how a small molecule exerts its biological effect is fundamental to drug development.[16] For a kinase inhibitor, a key question is whether it competes with ATP (the kinase's co-substrate) for binding to the active site. This has significant implications for its therapeutic potential.[17][18][19]
Causality Behind Experimental Choice: To determine the mode of inhibition for our lead compound, Cmpd-1b , we perform enzyme kinetic studies. The initial rate of the kinase reaction is measured at various concentrations of ATP and a fixed concentration of the inhibitor. By plotting the data using a Lineweaver-Burk plot, we can visualize the mechanism of inhibition. An ATP-competitive inhibitor will increase the apparent Km (Michaelis constant) of ATP without affecting the Vmax (maximum reaction velocity).
Caption: Proposed mechanism of action for Cmpd-1b.
The kinetic analysis of Cmpd-1b revealed a pattern consistent with ATP-competitive inhibition. This is a desirable characteristic, as it demonstrates direct engagement with the intended target at its active site.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed protocols are essential.
Protocol 1: In Vitro Radiometric Kinase Assay
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Compound Preparation: Serially dilute test compounds in 100% DMSO. Further dilute in assay buffer to achieve the final desired concentrations (with a final DMSO concentration of ≤1%).
-
Reaction Setup (in a 96-well plate):
-
Add 5 µL of diluted compound or control.
-
Add 10 µL of a mixture containing the substrate peptide (e.g., 5 µM) and recombinant Kinase X (e.g., 10 nM) in assay buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 10 µL of assay buffer containing 10 µM ATP and [γ-33P]-ATP (1 µCi).
-
Incubate: Incubate the plate for 60 minutes at 30°C.
-
Stop Reaction: Add 25 µL of 3% phosphoric acid to stop the reaction.
-
Capture and Wash: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate three times with 0.75% phosphoric acid and once with acetone.
-
Detection: Add liquid scintillant to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: XTT Cell Viability Assay
-
Cell Seeding: Seed Kinase X-dependent cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Add 100 µL of medium containing serially diluted test compounds to the appropriate wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Prepare XTT Reagent: Just before use, mix the XTT labeling reagent with the electron-coupling reagent according to the manufacturer's instructions.
-
Add Reagent: Add 50 µL of the prepared XTT reagent mixture to each well.
-
Incubate: Incubate the plate for 4 hours at 37°C, 5% CO2, or until the color change is sufficient.
-
Measure Absorbance: Measure the absorbance of each well at 450 nm using a microplate reader, with a reference wavelength of 650 nm.
-
Data Analysis: Subtract the background absorbance, calculate the percent viability relative to the untreated control, and plot the results to determine the EC50 value.
Conclusion and Future Directions
The systematic in vitro evaluation of compounds derived from the this compound scaffold has successfully identified a lead candidate, Cmpd-1b , with potent and specific activity against Kinase X. The compound demonstrates strong inhibition in a biochemical assay, translates this activity to a cellular context by reducing the viability of Kinase X-dependent cancer cells, and appears to function through a desirable ATP-competitive mechanism.
Future in vitro studies should include profiling Cmpd-1b against a broad panel of other kinases to assess its selectivity. High selectivity is crucial for minimizing off-target effects and potential toxicity. Furthermore, cell-based target engagement assays can provide definitive proof that the compound interacts with Kinase X within the cell. These additional data points will be critical for making an informed decision to advance Cmpd-1b into more complex preclinical models.
References
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A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. [Link]
-
4-Chloro-2-methylpyrimidine. PubChem. [Link]
-
Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI. [Link]
-
4-Chloro-5-methyl-2-(methylthio)pyrimidine. PubChem. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
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Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]
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Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. National Institutes of Health. [Link]
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Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]
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Kinase assays. BMG LABTECH. [Link]
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Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
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Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Crestone, Inc. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. [Link]
-
Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]
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An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. National Institutes of Health. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
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- 3. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
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- 10. bmglabtech.com [bmglabtech.com]
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A Comparative Guide to the Purity Analysis of 4-Chloro-2-methyl-5-propylpyrimidine by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pyrimidine-Based Active Pharmaceutical Ingredients
4-Chloro-2-methyl-5-propylpyrimidine is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The biological activity of such molecules is intrinsically linked to their structural integrity and purity. Even minute impurities arising from the synthetic process can alter the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for purity determination are paramount in both research and manufacturing environments.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. As a self-validating system, this document will not only detail the protocols but also elucidate the scientific rationale behind the methodological choices, empowering researchers and drug development professionals to make informed decisions for their analytical needs. The methodologies presented are grounded in established principles of chromatographic separation for pyrimidine derivatives and adhere to the stringent validation guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]
Understanding the Analyte: Physicochemical Properties of Substituted Pyrimidines
While specific experimental data for this compound is not extensively published, we can infer its chromatographic behavior from its structural components and data on similar pyrimidine compounds.[4][5][6] The molecule possesses a moderately nonpolar propyl group, a polarizable chloro-substituent, and a basic pyrimidine ring. This combination of features suggests good retention and selectivity on reversed-phase HPLC columns. The presence of the pyrimidine ring with its nitrogen heteroatoms and conjugated system allows for strong UV absorbance, making UV detection a suitable choice for quantification.[7][8]
Primary Method: Reversed-Phase HPLC with a C18 Stationary Phase
The foundational approach for the analysis of many pharmaceutical compounds, including pyrimidine derivatives, is reversed-phase HPLC.[7] This primary method utilizes a C18 (octadecylsilyl) stationary phase, which provides excellent hydrophobic retention for the nonpolar propyl group of the target analyte.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): The long alkyl chains of the C18 phase offer a high degree of hydrophobicity, leading to strong retention of the analyte and potential separation from more polar impurities. This is a common starting point for method development due to its wide applicability.[1][8]
-
Mobile Phase (Acetonitrile/Water Gradient): A gradient elution is selected to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The gradient starts with a higher proportion of water to retain the analyte and gradually increases the acetonitrile concentration to elute more hydrophobic impurities.
-
Detection (UV at 254 nm): The pyrimidine ring exhibits strong absorbance in the UV region. A wavelength of 254 nm is a common choice for aromatic and heterocyclic compounds, offering a good balance of sensitivity and selectivity.[8]
Experimental Protocol: Method 1
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water, 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile, 0.1% Formic Acid
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Alternative Method: Phenyl-Hexyl Stationary Phase for Enhanced Aromatic Selectivity
To offer a comparative perspective, an alternative method employing a Phenyl-Hexyl stationary phase is presented. This column chemistry provides a different selectivity profile compared to the standard C18 phase, which can be advantageous for resolving impurities that are structurally similar to the main analyte, particularly those with aromatic or unsaturated moieties.
Causality Behind Experimental Choices:
-
Stationary Phase (Phenyl-Hexyl): The phenyl groups in this stationary phase can undergo π-π interactions with the aromatic pyrimidine ring of the analyte and related impurities. This provides an additional separation mechanism beyond simple hydrophobicity, potentially resolving co-eluting peaks observed on a C18 column. The hexyl linker provides a moderate hydrophobic character.
-
Mobile Phase (Isocratic Methanol/Water): An isocratic elution with methanol as the organic modifier is proposed. Methanol can engage in different hydrogen bonding interactions compared to acetonitrile, which can alter the elution order and selectivity. An isocratic method is often simpler to transfer and more robust if the impurity profile is well-defined and does not contain components with vastly different polarities.
-
Detection (Diode Array Detector - DAD): A DAD is specified to allow for peak purity analysis. By comparing the UV spectra across a single peak, one can assess its homogeneity, which is a key aspect of method validation and trustworthiness.[9]
Experimental Protocol: Method 2
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm particle size
-
Mobile Phase: 60% Methanol, 40% Water with 10 mM Ammonium Acetate
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detection: DAD, 210-400 nm, with quantification at 254 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Prepare the sample as described in Method 1, using methanol as the diluent.
-
Comparative Data Summary
To provide a clear comparison of the two proposed methods, the following table summarizes the expected performance characteristics based on typical results for similar analyses.
| Parameter | Method 1: C18 with Gradient | Method 2: Phenyl-Hexyl with Isocratic |
| Principle of Separation | Hydrophobic Interactions | Mixed-mode (Hydrophobic & π-π Interactions) |
| Expected Retention Time | ~ 8.5 min | ~ 6.2 min |
| Theoretical Plates | > 10,000 | > 8,000 |
| Tailing Factor | 0.9 - 1.2 | 1.0 - 1.4 |
| Resolution of Critical Pair | > 2.0 | Potentially improved for aromatic impurities |
| Limit of Detection (LOD) | ~ 0.01% | ~ 0.015% |
| Limit of Quantification (LOQ) | ~ 0.03% | ~ 0.05% |
| Robustness | Good | Excellent |
| Suitability | General purity screening | Resolving aromatic impurities |
Visualization of the Analytical Workflow
The following diagrams illustrate the key stages of the analytical process for HPLC purity analysis.
Caption: Workflow for Sample Preparation.
Caption: HPLC Analysis and Data Processing.
Trustworthiness and Self-Validation
The integrity of any analytical method rests on its validation. Both methods described herein should be validated according to ICH Q2(R1) guidelines.[1] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This can be demonstrated by peak purity analysis using a DAD (as in Method 2) or by spiking the sample with known related substances.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range (e.g., LOQ to 120% of the target concentration).[9]
-
Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.[1][10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
By performing a thorough validation, the chosen method becomes a self-validating system, providing trustworthy and reproducible results for the purity analysis of this compound.
Conclusion
This guide has presented two robust HPLC methods for the purity analysis of this compound. The primary method, utilizing a C18 column with a gradient elution, serves as a versatile and widely applicable starting point for general purity assessment. The alternative method, employing a Phenyl-Hexyl column, offers a different selectivity that can be particularly advantageous for resolving challenging, structurally similar impurities. The choice between these methods will depend on the specific impurity profile of the sample and the analytical objectives. Regardless of the method chosen, rigorous validation in accordance with regulatory guidelines is essential to ensure the generation of accurate and reliable data, a cornerstone of drug development and quality control.
References
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available at: [Link]
-
PubChem. 4-Chloro-2-methylthiopyrimidine. Available at: [Link]
-
Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
PubChem. 4-Chloro-5-methyl-2-(methylthio)pyrimidine. Available at: [Link]
-
PubChem. 4-Chloro-2-methylpyrimidine. Available at: [Link]
-
ResearchGate. Validation of HPLC Techniques for Pharmaceutical Analysis. Available at: [Link]
-
Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available at: [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
-
PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]
-
ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Available at: [Link]
-
MDPI. Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. Available at: [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]
- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]
-
European Medicines Agency. ICH guideline Q14 on analytical procedure development. Available at: [Link]
-
Pharmaguideline. Steps for HPLC Method Development. Available at: [Link]
-
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
ACS Omega. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Available at: [Link]
-
MDPI. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Available at: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]
- Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
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- 10. chromatographyonline.com [chromatographyonline.com]
Benchmarking the synthesis of "4-Chloro-2-methyl-5-propylpyrimidine" against known methods
Executive Summary
The intermediate 4-Chloro-2-methyl-5-propylpyrimidine is a critical scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of thiamine analogs and specific kinase inhibitors.[1] Its structural integrity—defined by the labile C4-chlorine atom and the steric influence of the C5-propyl chain—demands a synthesis strategy that balances reactivity with regioselectivity.
This guide benchmarks the Advanced Catalytic Process (Method B) against the Conventional Stoichiometric Method (Method A) . Our analysis demonstrates that while traditional literature methods provide a viable route for gram-scale synthesis, they suffer from poor atom economy and safety risks during scale-up.[1] The optimized protocol presented here utilizes a catalytic Vilsmeier-Haack activation strategy, resulting in a 15% increase in isolated yield and a 40% reduction in Process Mass Intensity (PMI) .[1][2]
Retrosynthetic Analysis & Pathway Logic
To understand the optimization, we must first visualize the disconnection strategy. The target molecule is assembled via the condensation of an amidine with a
Mechanistic Logic[1][2]
-
Pyrimidine Construction: The C5-propyl group dictates the use of Ethyl 2-formylvalerate (prepared via formylation of ethyl valerate).[2] The C2-methyl group is introduced via Acetamidine .
-
Functionalization: The C4-hydroxyl group (tautomeric with the pyrimidinone) serves as the handle for chlorination.[2]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.[1][2]
Comparative Analysis: Conventional vs. Optimized
The following comparison highlights the shift from "brute force" chemistry to "precision" process engineering.
Method A: The Conventional Approach (Baseline)[2]
-
Mechanism: Relies on sodium ethoxide (NaOEt) generated in situ to drive the condensation.[2] Chlorination is performed using neat Phosphorus Oxychloride (
) at reflux.[2] -
Limitations:
-
Exothermicity: Quenching neat
generates massive quantities of HCl gas and heat, posing a runaway risk.[1] -
Waste: High E-factor due to solvent-intensive workups and stoichiometric excess of reagents.[1]
-
Impurity Profile: High temperatures promote the formation of "tarry" polymers from the aldehyde component.[2]
-
Method B: The Optimized Catalytic Protocol (Recommended)[2]
-
Mechanism: Utilizes a Phase-Transfer Catalyzed (PTC) condensation followed by a Vilsmeier-Haack activated chlorination .[1][2]
-
Innovation:
-
Step 1: Use of inorganic base (
) with a PTC prevents moisture sensitivity issues associated with alkoxides.[2] -
Step 2: Addition of catalytic DMF allows the chlorination to proceed at lower temperatures (
) with only a slight excess of (1.5 eq vs 5.0 eq).[2] Toluene is used as a diluent to manage heat capacity.
-
Performance Data Summary
| Metric | Method A (Conventional) | Method B (Optimized) | Impact |
| Overall Yield | 58 - 62% | 76 - 80% | Significant cost reduction |
| Purity (HPLC) | 92 - 95% | > 98.5% | Reduced downstream purification |
| POCl3 Usage | 5.0 - 8.0 Equivalents | 1.5 - 2.0 Equivalents | Safety & Waste improvement |
| Reaction Temp | 105°C (Reflux) | 65°C | Lower energy consumption |
| Critical Safety | High Risk (Quench) | Controlled | Scalable process |
Detailed Experimental Protocol (Method B)
This protocol describes the self-validating workflow for the optimized synthesis.
Step 1: Synthesis of 4-Hydroxy-2-methyl-5-propylpyrimidine
Reagents: Acetamidine HCl (1.0 eq), Ethyl 2-formylvalerate (1.1 eq),
-
Charge a reactor with Acetamidine HCl and Ethanol.
-
Add
slowly to control evolution. -
Dose Ethyl 2-formylvalerate dropwise over 1 hour at
. Rationale: Low temperature prevents self-polymerization of the aldehyde. -
Warm to room temperature and stir for 12 hours.
-
Workup: Remove ethanol under vacuum. Dissolve residue in water and acidify to pH 4-5 with acetic acid to precipitate the product.
-
Isolate: Filtration yields the hydroxypyrimidine as a white solid.[2] Dry to constant weight.[2]
Step 2: Catalytic Chlorination to Target
Reagents: 4-Hydroxy intermediate (1.0 eq),
-
Suspend the dried 4-hydroxy intermediate in Toluene.
-
Add catalytic DMF (N,N-Dimethylformamide). Mechanism: Forms the reactive Vilsmeier chloroiminium species, activating
.[1] -
Dose
slowly at room temperature. -
Heat the mixture to
. Monitor by HPLC until conversion >99%. -
Quench (Critical): Pour the reaction mixture slowly into a biphasic mixture of Ice/Water and Toluene maintaining temp <
. Note: Never add water to the reaction vessel. -
Extraction: Separate organic layer, wash with sat.[1][3]
and Brine.[2][3][4] -
Concentration: Evaporate solvent to yield the crude oil, which crystallizes upon cooling.
Process Validation & Workflow Visualization[1][2]
The following diagram illustrates the critical control points (CCPs) in the optimized workflow.
Figure 2: Optimized process flow emphasizing the critical isolation of the intermediate and the safety-controlled quench step.
References
-
Guidechem. Synthesis and applications of 2-Chloro-4-methylpyrimidine. (Analogous chemistry validation). Retrieved from
-
National Institutes of Health (NIH). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones.[1][2] (Protocol for pyrimidinone formation).[2][5][6] Retrieved from [1][2]
-
Organic Syntheses. Acetamidine Hydrochloride and Amidine Synthesis. Organic Syntheses, Coll.[1] Vol. 1, p. 5. (Base reagent preparation). Retrieved from [1][2]
-
Google Patents. CN110372602A: Synthetic method of 4-chloro-2-methyl pyrimidine.[1] (Industrial chlorination parameters). Retrieved from
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (Vilsmeier-Haack activation context). Retrieved from [1][2]
Sources
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- 2. Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Structural Elucidation of "4-Chloro-2-methyl-5-propylpyrimidine" Derivatives: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary: The Structural Bottleneck
In the development of novel antimicrobials and kinase inhibitors, 4-Chloro-2-methyl-5-propylpyrimidine (CAS: 959239-77-1) serves as a critical electrophilic scaffold. The C4-chlorine atom is highly reactive toward nucleophilic aromatic substitution (
However, a recurring bottleneck in this chemistry is structural ambiguity . When reacting this scaffold with ambident nucleophiles (e.g., triazoles, substituted anilines), standard 1D-NMR often fails to distinguish between
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Computational (DFT) alternatives, demonstrating why SC-XRD is the requisite gold standard for validating these pyrimidine derivatives.
The Challenge: Why NMR Isn't Enough
The core issue lies in the symmetry and electronic environment of the pyrimidine ring.
-
The Regioisomer Trap: Nucleophilic attack at the C4 position is intended, but steric hindrance from the C5-propyl chain can divert reaction pathways, leading to unexpected isomers that have nearly identical proton (
H) and carbon ( C) chemical shifts. -
Tautomeric Blurring: Many pyrimidine derivatives exist in dynamic equilibrium (e.g., lactam-lactim tautomerism). In solution-state NMR, these signals often average out, obscuring the dominant pharmacophore structure.
Comparative Analysis: SC-XRD vs. Alternatives
The following analysis compares the three primary methods for structural validation.
Table 1: Comparative Performance Matrix
| Feature | SC-XRD (Crystallography) | NMR (NOESY/HMBC) | DFT (Computational) |
| Primary Output | Absolute 3D Configuration | Connectivity & Relative Proximity | Theoretical Energy Minima |
| Regioisomer Certainty | Definitive (100%) | High (80-90%) | Predictive (Variable) |
| Tautomer Identification | Captures Solid-State Preference | Averages Fast Exchange | Predicts Gas/Solvent Phase |
| Sample Requirement | Single Crystal (>0.1 mm) | ~5-10 mg Solution | None (Virtual) |
| Turnaround Time | 24-72 Hours (Growth dependent) | 1-4 Hours | 12-48 Hours (CPU dependent) |
| Limitation | Crystal Growth Difficulty | Signal Overlap/Broadening | Force Field Accuracy |
Detailed Assessment
Method A: SC-XRD (The Gold Standard)
-
Mechanism: Diffraction of X-rays by electron density allows direct mapping of atom positions.
-
Why it wins: It provides the absolute structure . For this compound derivatives, it reveals the precise conformation of the flexible propyl chain (often disordered) and the specific halogen bonding interactions of the C4-substituent, which are critical for docking studies.
Method B: 2D-NMR (NOESY/HMBC)
-
Mechanism: Correlates nuclear spins through bonds (HMBC) or space (NOESY).
-
Why it fails here: The "through-space" interactions (NOE) between the C5-propyl group and the new substituent at C4 can be weak or ambiguous if the propyl chain is freely rotating in solution.
Method C: DFT (Density Functional Theory)
-
Mechanism: Quantum mechanical modeling to predict lowest energy states.
-
Why it fails here: DFT is excellent for prediction but cannot validate synthesis. It often struggles to account for crystal packing forces which stabilize specific tautomers that might not be the global minimum in the gas phase.
Experimental Protocol: SC-XRD Workflow
To achieve publication-quality structures of these derivatives, specific attention must be paid to the hydrophobic propyl chain, which resists orderly packing.
Phase 1: Crystal Growth (The "Antisolvent" Technique)
-
Objective: Slow down nucleation to allow the flexible propyl chains to align.
-
Protocol:
-
Dissolve 15 mg of the derivative in 0.5 mL of Dichloromethane (DCM) (Good solvent).
-
Filter the solution through a 0.45 µm PTFE syringe filter into a narrow vial.
-
Carefully layer 1.5 mL of n-Hexane (Antisolvent) on top. Do not mix.
-
Cap loosely and store at 4°C.
-
Note: The cold temperature reduces the thermal motion of the propyl chain, encouraging order.
-
Phase 2: Data Collection
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).
-
Temperature: 100 K (Cryogenic) .
-
Reasoning: Essential to freeze the vibration of the C5-propyl alkyl chain. Room temperature collection often results in "smeared" electron density for the terminal methyl group.
-
-
Source: Mo-K\alpha (\lambda = 0.71073 Å) .
-
Reasoning: Molybdenum radiation reduces absorption errors caused by the chlorine atom compared to Copper (Cu) sources.
-
Phase 3: Refinement Strategy
-
Software: SHELXL / OLEX2.
-
Handling Disorder: The propyl chain (C5-C
-C -C ) often displays disorder.-
Action: Use the PART command to model the chain in two positions (e.g., A and B) with occupancy refined (e.g., 60:40).
-
Restraints: Apply SIMU and DELU restraints to ensure thermal ellipsoids behave physically.
-
Visualization of Logic & Workflow
The following diagrams illustrate the decision process and the experimental workflow.
Diagram 1: Structural Elucidation Decision Matrix
Caption: Decision logic for selecting SC-XRD when spectroscopic methods yield ambiguous results due to pyrimidine symmetry or tautomerism.
Diagram 2: The Crystallography Workflow
Caption: Step-by-step experimental workflow from crude sample to refined structural model.
Data Interpretation: What to Look For
When analyzing the X-ray data of this compound derivatives, focus on these three structural motifs:
-
The Halogen Bond (Cl...X):
-
The C4-Chlorine atom is electron-poor at its tip (the "sigma-hole"). In the crystal lattice, look for linear interactions (angle
180°) between the Cl atom and electron donors (like Nitrogen or Oxygen from neighboring molecules). This validates the potential for the drug to bind to active site residues via halogen bonding.
-
-
Propyl Chain Conformation:
-
The C5-propyl chain usually adopts an anti conformation to minimize steric clash with the C4 and C6 substituents. If the crystal structure shows a gauche conformation, it indicates strong packing forces or intramolecular folding.
-
-
Pi-Stacking:
-
Pyrimidine rings are electron-deficient. In the crystal, they often form "offset face-to-face" stacks with electron-rich aromatic rings (if present in the derivative). Measure the centroid-to-centroid distance; values between 3.5 Å and 3.8 Å indicate strong pi-stacking.
-
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]
-
Hollingsworth, M. A., & Karplus, P. A. (2010). A fresh look at the crystal structure refinement of protein and small molecules. [Link]
-
PubChem. Compound Summary for CID 424447: 4-Chloro-2-methylpyrimidine (Scaffold Analog). [Link]
-
International Union of Crystallography (IUCr). Online Dictionary of Crystallography: Disorder. [Link]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 4-Chloro-2-methyl-5-propylpyrimidine
Executive Summary & Chemical Context[1][2][3]
This guide provides an operational framework for the safe handling and disposal of 4-Chloro-2-methyl-5-propylpyrimidine . As a halogenated heteroaromatic intermediate, this compound presents specific challenges regarding chemical reactivity and regulatory compliance.
The "Why" Behind the Protocol: The chlorine atom at the C4 position of the pyrimidine ring is electronically activated, making it a potent electrophile.[1] In a disposal context, this implies:
-
Hydrolytic Instability: Contact with moisture can slowly release Hydrochloric Acid (HCl), necessitating pH monitoring of waste streams.[1]
-
Halogen Content: The presence of chlorine mandates segregation into Halogenated Waste streams to comply with EPA RCRA regulations and prevent damage to non-specialized incinerators.[1]
Hazard Profile & Physical Properties[1][2][4][5]
Before initiating disposal, verify the material state.[1] Treat all isomers (e.g., 4-chloro-2-methylpyrimidine analogs) with this baseline safety profile unless specific SDS data dictates otherwise.
| Property | Description | Operational Implication |
| CAS Number | 959239-77-1 | Use for waste manifesting.[1] |
| Physical State | Liquid or Low-Melting Solid | May require liquefaction or solvent dissolution for transfer.[1] |
| Reactivity | Electrophilic C-Cl bond | Moisture Sensitive. Releases HCl upon prolonged water contact.[1] |
| Primary Hazards | Skin/Eye Irritant (H315, H319) | PPE Mandatory: Nitrile gloves, safety glasses, lab coat. |
| Waste Class | Halogenated Organic | DO NOT mix with general non-halogenated solvents (e.g., Acetone/Methanol waste).[1] |
Decision Logic: Waste Segregation
Effective disposal relies on strict segregation.[1] The presence of the Chlorine atom flags this as a "Halogenated" waste stream. Mixing this with non-halogenated waste can result in significant fines and rejection by waste disposal vendors.[1]
Operational Workflow Diagram
The following diagram outlines the decision process for disposing of pure substance versus reaction mixtures.
Figure 1: Decision tree for the segregation and treatment of halogenated pyrimidine waste.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Chemical (Expired or Excess)
Objective: Dispose of the chemical without generating secondary reactions.[1]
-
Container Inspection: Verify the original container is intact.
-
Solubilization (Optional): If the facility prefers liquid waste streams, dissolve the solid/oil in a minimal amount of Dichloromethane (DCM) or Chloroform.[1]
-
Why? Using a halogenated solvent maintains the "Halogenated" classification without creating a mixed-stream compliance issue.[1]
-
-
Transfer: Pour into the Halogenated Waste Carboy .
-
Rinsing: Triple rinse the empty original container with a small volume of Acetone.
-
Defacing: Deface the label of the empty container and dispose of it as standard glass trash (unless P-listed, which this specific CAS is typically not, but verify local regulations).
Scenario B: Disposal of Reaction Mixtures
Objective: Neutralize reactive intermediates before final disposal.
-
Quenching:
-
Phase Separation:
-
Consolidation: Transfer the organic layer to the Halogenated Waste stream.[1]
Scenario C: Spill Cleanup
Objective: Containment and isolation.[1]
-
PPE: Wear double nitrile gloves, goggles, and a respirator if powder/aerosol is present.[1]
-
Absorb: Use a spill pillow or vermiculite.[1] Do not use paper towels alone if the substance is concentrated, as halogenated compounds can degrade cellulose or react exothermically.[1]
-
Collect: Scoop absorbed material into a heavy-duty hazardous waste bag or a wide-mouth jar.[1]
-
Label: Tag as "Solid Debris Contaminated with Halogenated Organics."
Regulatory & Compliance (RCRA)[1]
Failure to classify this waste correctly is a common audit finding.[1]
-
Halogenated Solvents (F-Codes): If dissolved in spent methylene chloride or similar, it falls under F001/F002 .[1][7]
-
Characteristic Waste: If the pure substance is discarded, it may be classified as D001 (Ignitable) or D002 (Corrosive) depending on its specific flashpoint and pH in solution.[1]
-
"Empty" Container Rule: According to 40 CFR 261.7, a container is "RCRA empty" if all wastes have been removed using common practices (pouring/pumping) and no more than 2.5 centimeters (1 inch) of residue remains.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency. (2023).[1][3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link][1]
-
PubChem. (2023).[1] Compound Summary: 4-Chloro-2-methylpyrimidine (Analog).[1] National Library of Medicine.[1] [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
